A highly controlled method for producing high-quality single crystals of calcium adipate is the single gel diffusion technique [1].
Alternative synthesis routes include direct neutralization of adipic acid with calcium hydroxide in aqueous solution [2]: [ \ce{C6H10O4 + Ca(OH)2 -> Ca(C6H8O4) + 2H2O} ]
The table below summarizes the characteristic FTIR and Raman vibrational bands for this compound monohydrate single crystals, based on experimental data [1].
| Vibration Mode Assignment | FTIR Band (cm⁻¹) | Raman Band (cm⁻¹) |
|---|---|---|
| C-H Stretching (CH₂) | 2853, 2923 | 2854, 2930 |
| Asymmetric COO⁻ Stretch | 1540 | 1545 |
| Symmetric COO⁻ Stretch | 1408 | 1418 |
| C-C Stretching | 1292 | Not Specified |
| C-O Stretching | 1255, 1205, 1175, 1125, 1105, 1070, 1050, 1030, 910 | Not Specified |
| O-C=O Bending | 765 | 765 |
Key Insights from Spectroscopy:
For a comprehensive analysis, you can follow this generalized experimental workflow that integrates synthesis with key characterization techniques:
Ca(C6H8O4)·H2O [1].
The following table summarizes the key thermal characteristics of calcium adipate as reported in the literature.
| Property | Value / Description | Experimental Context |
|---|---|---|
| Dehydration | Releases water molecule upon heating. | Single crystal of this compound Monohydrate [1]. |
| Thermal Stability | Stable up to 103 °C; dehydration likely begins after this point [1]. | Single crystal of this compound Monohydrate [1]. |
| Major Decomposition | Occurs between ~330 °C and 430 °C [1]. | Single crystal of this compound Monohydrate [1]. |
| Decomposition Products | The organic adipate backbone breaks down, leaving calcium oxide (CaO) as a residue [2]. | Laboratory synthesis guide [2]. |
| Effect in Polymer Blends | Calcium compounds can lower the initial decomposition temperature (IDT) of polymers but may reduce their decomposition rate [3]. | Calcium-containing co-polyurethanes (not pure this compound) [3]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies drawn from the search results.
The single gel diffusion technique is a common method for growing high-quality single crystals, as described in the studies [1] [2].
1. Gel Preparation: Sodium metasilicate solution is mixed with an acid (e.g., adipic acid solution) to achieve a gel density between 1.03-1.06 g/cm³. The gel is left to age and stabilize for 12-48 hours [2]. 2. Reactant Diffusion: A calcium-containing solution (e.g., calcium chloride) is carefully poured over the set gel. The calcium ions diffuse slowly into the gel column [1] [2]. 3. Crystal Growth: The slow reaction between the diffusing calcium ions and the adipic acid within the gel matrix leads to the nucleation and growth of single crystals over time. This method suppresses convection currents, allowing for well-formed crystals [2].
The workflow for this synthesis and analysis is outlined below:
Overview of the synthesis and thermal analysis workflow for this compound monohydrate crystals.
While the search results provide a solid foundation in materials science, they offer limited direct insight into pharmaceutical applications.
The foundational crystal structure of calcium adipate monohydrate (Ca(C₆H₈O₄)·H₂O) was determined by single-crystal X-ray diffraction [1]. The table below summarizes its key crystallographic parameters.
| Parameter | Value | Details |
|---|---|---|
| Crystal System | Triclinic | - |
| Space Group | P 1 (No. 2) | Centrosymmetric [2] [1] [3] |
| Unit Cell Parameters | ||
| a | 5.8990(3) Å | [1] |
| b | 6.7985(5) Å | [1] |
| c | 10.8212(6) Å | [1] |
| α | 78.999(5)° | [1] |
| β | 81.831(5)° | [1] |
| γ | 82.971(5)° | [1] |
| Unit Cell Volume | 419.65(8) ų | [1] |
| Z (Formula Units/Cell) | 2 | [1] |
| Calculated Density | 1.600 Mg/m³ | [1] |
| Coordination Geometry | Pentagonal Bipyramid | Ca²⁺ is coordinated to seven oxygen atoms [1] |
The structure is highly polymeric, forming a layer-type architecture parallel to the (001) plane [1]. The calcium ions are coordinated by oxygen atoms from both carboxylate groups and water molecules, creating a complex network [1].
This compound monohydrate single crystals can be synthesized via gel diffusion techniques or precipitation methods.
Gel Diffusion Technique (Single Crystal Growth)
Precipitation Method (Powder Synthesis)
(CH₂)₄(COO⁻)₂(Na⁺)₂ + CaCl₂ → 2 NaCl + (CH₂)₄(COO)₂Ca↓ [5]A combination of techniques is essential for fully characterizing this compound monohydrate crystals.
| Technique | Key Application & Findings |
|---|---|
| X-ray Diffraction (XRD) | Determine unit cell, crystal system, and space group. Confirms phase purity [4] [1]. |
| Thermogravimetric Analysis (TGA) | Confirm monohydrate formula and thermal stability (stable up to 103 °C) [4]. |
| FTIR & Raman Spectroscopy | Identify functional groups (e.g., carboxylate) and study changes at phase transitions [4]. |
| Dielectric Measurements | Measure dielectric constant, loss, and AC conductivity vs. frequency at room temperature [4]. |
| Diffuse Reflectance Spectroscopy | Calculate optical band gap (reported as 5.3 eV) [4]. |
Rietveld Refinement for Powder Data: For polycrystalline samples, the Rietveld refinement method is a powerful tool for characterizing crystalline materials [6]. This technique uses a least-squares approach to refine a theoretical line profile against measured X-ray powder diffraction data, allowing for the determination of accurate structural details such as atomic positions and thermal parameters [6].
The following diagram outlines a generalized experimental workflow for the synthesis, growth, and characterization of this compound monohydrate crystals, integrating the protocols discussed.
This compound monohydrate exhibits several properties of interest for applied research:
Calcium adipate can be synthesized through several methods, with neutralization reaction being the most common.
The most fundamental synthesis involves the direct reaction between adipic acid and a calcium source like calcium hydroxide [1]. The reaction proceeds as follows:
Chemical Reaction:
C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂O [1]
Experimental Protocol:
CaCO₃). This reaction evolves carbon dioxide gas and typically requires elevated temperatures to proceed effectively [1].The following diagram illustrates the primary synthesis workflow for this compound:
Optimal synthesis requires careful control of several parameters [1]:
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| Temperature | 35°C - 45°C | Influences crystal size and morphology. |
| pH | 6.5 - 7.5 | Ensures complete neutralization and controls precipitation. |
| Stirring Rate | 200 - 400 rpm | Affects mixing efficiency and crystal uniformity. |
| Reaction Time | 1.5 - 3 hours | Allows for complete conversion and crystal growth. |
The following workflow outlines a standard process for characterizing synthesized this compound, incorporating common techniques:
Ca(C₆H₈O₄)·H₂O) is stable up to at least 103°C, after which it loses water and decomposes [2].
The table below summarizes the key thermal stability data for different calcium adipate compounds from the search results:
| Compound Name | Form / Context | Thermal Stability / Decomposition Temperature | Key Characteristics / Transitions |
|---|---|---|---|
| This compound Monohydrate [1] | Single Crystal | Stable up to 103°C | Loses water of crystallization above this point [1]. |
| This compound Monohydrate [1] | Single Crystal | Major decomposition at ~250°C | Final decomposition step of the organic matrix [1]. |
| Calcium-Adipate Frameworks (GWMOF-7, GWMOF-8) [2] [3] | Metal-Organic Frameworks (MOFs) | Undergo solid-state transformation | Transforms into a denser 3D framework upon heating [2] [3]. |
The thermal data for this compound was primarily obtained through Thermogravimetric Analysis (TGA). Here are the detailed methodologies as cited in the research:
Ca(C6H8O4)·H2O. The analysis showed that the material is stable up to 103°C, after which it dehydrates. The final decomposition of the organic content occurs around 250°C [1].[Ca(C6H8O4)(H2O)2]·(template) were studied using TGA. The analysis demonstrated that these structures undergo a solid-state transformation upon heating, resulting in a denser three-dimensional framework [2] [3].The following diagram outlines a general experimental workflow for conducting a thermal stability study of a material like this compound, based on standard practices inferred from the search results.
This workflow shows the key steps, from preparing the sample and confirming its initial structure with techniques like Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy, to performing the core TGA experiment and analyzing the data to identify stability thresholds and decomposition points [1] [2].
The available search results provide a foundational understanding but are not exhaustive. For a more comprehensive whitepaper, you could:
The data in the table above comes from a study focused on growing and characterizing calcium adipate monohydrate single crystals. The dielectric measurements were part of a broader material analysis [1].
While the specific protocols for this compound are not detailed, the general methodology for measuring dielectric properties in research settings involves:
Experimental workflow for measuring dielectric properties
Given the limited specific data, here are suggestions for a more in-depth investigation:
| Material | Dielectric Constant | Loss Tangent |
|---|---|---|
| Polyethylene (LDPE) | ~2.26 | 0.0002 - 0.00031 |
| Polyvinylidene fluoride (PVDF) | ~3.2 [2] | Varies with composition |
| Alumina (96%) | ~10.0 | 0.0002 |
The synthesis of this compound can be approached through different routes, from simple neutralization to more controlled crystal growth techniques. The following table outlines the key methods.
| Method | Description | Key Parameters / Conditions | Key Outcomes / Characteristics |
|---|
| Neutralization Reaction [1] | Reaction of adipic acid with a calcium source (e.g., hydroxide, oxide, carbonate). | Precursors: Ca(OH)(_2), CaO, or CaCO(_3) with adipic acid. Industrial Note: CaCO(_3) and CaO are more economical. Using CaCO(_3) releases CO(_2). [1] | Most fundamental method; basis for other variations. [1] | | Single Gel Diffusion [2] | Grows single crystals using silica gel to control reactant diffusion. | Gel Medium: Sodium metasilicate. Process: One reactant in gel, another diffuses into it. [2] | Produces high-quality single crystals suitable for detailed structural and property analysis. [2] | | Solvothermal/Hydrothermal [3] [1] | Reaction occurs in a sealed vessel at elevated temperature and pressure. | Uses water or other solvents under autogenous pressure. [1] | Can produce novel framework structures (MOFs) and highly ordered crystals. [3] |
The single gel diffusion technique offers a controlled environment for growing high-quality crystals. The following diagram illustrates its general workflow.
Workflow for single crystal growth via gel diffusion.
Researchers have synthesized and analyzed this compound crystals, revealing the following properties.
| Property | Details | Source |
|---|---|---|
| Crystal System & Hydration | Triclinic system, often grown as a monohydrate: Ca(C6H8O4)·H2O. [2] | [2] |
| Thermal Stability | Stable up to 103°C. Decomposes upon further heating. [2] | [2] |
| Spectroscopic Signatures (FTIR & Raman) | Peaks correspond to O-C-O bending, C-O stretching, etc., confirming the adipate structure. [2] | [2] |
| Optical Band Gap | Calculated at 5.3 eV, indicating it is a wide-bandgap material. [2] | [2] |
| Dielectric Properties | Dielectric constant and loss are frequency-dependent, typical of ionic solids. [2] | [2] |
Based on the available literature, here are some critical points for professionals aiming to work with this compound.
The synthesis of this compound monohydrate single crystals via the single gel diffusion technique is detailed in a 2020 study [1]. The general setup for this method is illustrated below.
Single gel diffusion setup: Reactant in gel reacts with diffusing supernatant to form crystals.
The table below summarizes the key parameters and procedures from the study and general best practices [1] [2] [3].
| Aspect | Specifics for this compound [1] | General Guidelines & Rationale |
|---|---|---|
| Gel Medium | Silica gel | Inorganic silica gel preferred for high inertness, especially with acidic reactants [2] [3]. |
| Gel Density | Not specified | 1.03 - 1.06 g/cm³ is often optimal; denser gels hinder growth, weaker gels are unstable [2]. |
| pH Control | Not specified | Critical parameter; adjust with acid (e.g., acetic, oxalic). pH 3-6 suitable for many systems [2]. |
| Reactants | Gel: Adipic acid Supernatant: Calcium salt solution | Single-diffusion method incorporates one reactant in gel, the other in supernatant [2] [3]. | | Aging & Setting| Not specified | Gel setting can take minutes to days. Aging (12-48 hours) hardens gel for mechanical stability [2]. | | Growth Period | Not specified | Process is slow, from days to weeks, as diffusion controls crystal quality [3]. |
The this compound monohydrate crystals grown were characterized extensively, with key findings summarized below [1].
| Property | Result / Characteristic |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1(2) |
| Chemical Formula | Ca(C₆H₈O₄)·H₂O |
| Thermal Stability | Stable up to 103 °C |
| Optical Band Gap | 5.3 eV |
| Key Analysis Methods | Powder X-ray Diffraction (PXRD), FTIR & Micro-Raman Spectroscopy, Thermogravimetric Analysis (TGA), Dielectric Measurements |
Successful crystal growth requires attention to several practical factors:
The single gel diffusion technique represents a sophisticated crystal growth method that enables researchers to produce high-quality single crystals under ambient conditions with minimal technological requirements. This technique has experienced a significant revival in recent years, particularly for growing crystals of compounds that are insoluble in water or decompose before reaching their melting points. The method is especially valuable for producing reference materials in mineralogical and pharmaceutical research, where specific crystal forms with defined properties are essential for standardization and study. The gel medium serves as a three-dimensional crucible that supports the growing crystals without exerting mechanical strain, while simultaneously controlling diffusion rates and nucleation density to favor the formation of large, well-facetted single crystals. [1] [2]
Calcium adipate (Ca(C₆H₈O₄)·H₂O) is an organometallic compound that crystallizes in the triclinic system with space group P-1(2), as confirmed by powder X-ray diffraction analysis. This material has attracted significant research interest due to its interesting thermal and dielectric properties, with demonstrated stability up to 103°C. The optical band gap of this compound monohydrate has been calculated at 5.3 eV, indicating potential for specialized optical applications. In pharmaceutical contexts, calcium-containing crystals like this compound have biological relevance, with studies showing they can influence cellular processes including synoviocyte proliferation and metalloproteinase production, which has implications for understanding pathological calcification conditions and designing therapeutic interventions. [3] [4]
The single gel diffusion technique employs relatively simple apparatus while providing precise control over crystallization parameters. The fundamental setup consists of a vertical column configuration where the gel matrix containing one reactant is positioned below a supernatant solution containing the counter-reactant. This arrangement facilitates controlled diffusion leading to crystal formation within the gel matrix. For this compound crystallization, the following setups have proven effective:
The selection of appropriate apparatus depends on the specific research goals. For initial screening and routine crystal growth, the standard test tube method provides satisfactory results with minimal equipment requirements. More sophisticated apparatus may be necessary for specialized studies requiring precise control over diffusion gradients or for scaling up crystal production. [2] [1]
The gel matrix serves as the primary growth medium and significantly influences crystal quality through its pore structure, density, and chemical compatibility. For this compound crystallization, silica gel derived from sodium metasilicate has demonstrated excellent results due to its chemical inertness toward the reactants and appropriate pore size distribution.
Table 1: Gel Preparation Parameters for this compound Crystal Growth
| Parameter | Optimal Range | Effect on Crystallization |
|---|---|---|
| Gel Density | 1.03-1.06 g/cm³ | Denser gels reduce nucleation but may hinder growth; optimal density balances mechanical stability with diffusion |
| pH Level | 3-6 | Controls gelation time and pore structure; affects crystal morphology and quality |
| Gelation Temperature | 25-35°C | Influences gel uniformity and pore size distribution |
| Aging Period | 12-48 hours | Allows gel structure stabilization and syneresis completion |
| Sodium Metasilicate Concentration | 1.03-1.06 g/cm³ | Determines gel density and mechanical properties |
The gel preparation process begins with dissolving sodium metasilicate in doubly distilled water to achieve the desired density. The solution is then acidified using inorganic acids (typically nitric or hydrochloric acid) or organic acids (such as acetic, tartaric, or oxalic acid) to initiate gelation. The acid selection influences the gel structure and crystallization outcome, with different acids providing varying buffering capacities and ionic environments. During gelation, the metasilicate undergoes polymerization through a series of condensation reactions, forming a three-dimensional network of silicon-oxygen bonds with interconnected pores typically ranging from 2-15 nm in diameter. This nanoporous structure is essential for suppressing convection currents and controlling diffusion rates, which in turn limits nucleation and promotes the growth of larger crystals. [1] [2]
The successful implementation of the single gel diffusion technique for this compound crystal growth requires meticulous attention to gel preparation and reactant incorporation. The following step-by-step protocol has been optimized based on experimental results from multiple studies:
The aging period is critical for achieving consistent results, as fresh gels may continue undergoing structural changes that can disrupt crystal growth. Properly aged gels exhibit improved mechanical stability and more consistent pore size distribution, leading to more reproducible crystallization outcomes. The specific reactant concentrations can be adjusted based on desired crystal size and nucleation density, with higher concentrations generally leading to more numerous but smaller crystals. [1] [2]
Following gel preparation and reactant incorporation, the crystal growth phase begins with the introduction of the counter-reactant. For this compound formation, this typically involves the diffusion of adipate ions into a calcium-containing gel or vice versa. The following procedure details this critical phase:
The growth process can be monitored visually, with crystals typically forming in the upper portion of the gel column or at the gel-supernatant interface. The slow diffusion rate through the gel matrix (often 1-2 cm per week) ensures sustained supersaturation conditions favorable for the development of large, high-quality crystals with minimal defects. [2]
The following workflow diagram illustrates the complete experimental procedure for this compound crystal growth using the single gel diffusion technique:
Comprehensive characterization of grown this compound crystals is essential for verifying their structure, purity, and physicochemical properties. The following analytical techniques have been successfully applied to this compound crystals grown using the single gel diffusion method:
These analytical methods not only confirm the identity and quality of the grown crystals but also provide insights into structure-property relationships that guide further optimization of crystallization conditions and potential applications.
Beyond structural characterization, functional properties of this compound crystals provide valuable information for assessing their potential applications in various technological fields:
Table 2: Characterization Techniques for this compound Crystals
| Technique | Key Parameters | Expected Results for this compound |
|---|---|---|
| PXRD | Bragg angles, relative intensities | Triclinic structure (space group P-1(2)) with characteristic peaks matching reference patterns |
| FTIR | Absorption frequencies | Carboxylate stretches at ~1550 cm⁻¹ and ~1415 cm⁻¹; O-H stretches at ~3400 cm⁻¹ |
| TGA | Mass loss vs. temperature | Stability to 103°C; dehydration step; framework decomposition above 200°C |
| Diffuse Reflectance | Reflectance spectrum | Optical band gap of 5.3 eV calculated from Kubelka-Munk transformation |
| Dielectric Measurements | ε', ε'', σ_ac vs. frequency | Frequency-dependent dielectric constant and loss with specific conductivity values |
The combination of these characterization techniques provides a comprehensive understanding of the structural, thermal, optical, and electrical properties of grown this compound crystals, enabling researchers to correlate synthesis conditions with material properties and identify potential applications. [3]
Despite the relative simplicity of the single gel diffusion technique, researchers may encounter various challenges during this compound crystal growth. The following table outlines common issues, their probable causes, and recommended solutions:
Table 3: Troubleshooting Guide for this compound Crystal Growth
| Problem | Possible Causes | Solutions |
|---|---|---|
| Excessive nucleation | Gel density too low; reactant concentration too high; temperature fluctuations | Increase gel density to 1.05-1.06 g/cm³; reduce reactant concentration (0.5-0.75M); improve temperature control (±0.5°C) |
| No crystal formation | Incorrect pH; insufficient supersaturation; impaired diffusion | Adjust pH to optimal range (4-6); increase reactant concentration (1-1.5M); ensure proper gel aging before use |
| Small/imperfect crystals | Rapid diffusion; gel strength too high; impurities | Use denser gel (1.05-1.06 g/cm³) to slow diffusion; extend growth period; use purified reagents and distilled water |
| Gel dissolution or instability | Extreme pH; chemical incompatibility; insufficient aging | Maintain pH between 3-7 for silica gel; ensure compatibility between gel and reactants; extend aging period to 48 hours |
| Crystals only at interface | Large concentration gradient; insufficient diffusion depth | Reduce initial concentration difference; extend diffusion path length; use mixed gel techniques |
Implementation of these corrective measures typically significantly improves crystal quality and yield. Systematic optimization of parameters through methodical variation of one parameter at a time while holding others constant is recommended for identifying ideal conditions for specific experimental setups and research objectives. [2] [1]
Beyond addressing specific problems, proactive optimization of key parameters can enhance the quality and size of this compound crystals obtained through the single gel diffusion technique:
The following diagram illustrates the key parameter relationships and their effects on crystal growth outcomes:
The single gel diffusion technique for growing this compound crystals finds diverse applications across multiple research domains, particularly in pharmaceutical and materials science:
In pharmaceutical research, controlled crystallization of this compound serves as a valuable model for understanding pathological calcification processes and developing therapeutic interventions. Calcium-containing crystals have been implicated in various joint disorders, where they can directly induce synoviocyte proliferation and metalloproteinase production, contributing to tissue degeneration. The gel growth environment mimics certain aspects of biological tissues, providing insights into crystal formation under physiologically relevant conditions. Additionally, the fundamental principles of gel-based crystallization have been adapted for developing drug delivery systems, including microsponge-based formulations that provide controlled release of active pharmaceutical ingredients through porous structures analogous to those in gel-grown crystals. [4] [6]
In materials science, this compound crystals grown via gel diffusion serve as precursors for metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and separation technologies. Recent research has demonstrated the hydrothermal synthesis of novel calcium-adipate framework materials (designated GWMOF-7 and GWMOF-8) that undergo solid-state transformations into dense three-dimensional networks. These materials exhibit interesting thermal properties and structural characteristics that can be optimized through controlled crystallization conditions. Furthermore, the dielectric properties of this compound crystals make them candidates for specialized electronic applications, while their optical characteristics suggest potential in specific photonic devices. [5] [3]
The gel diffusion technique itself has found application in developing in vitro models for pharmaceutical development, particularly for simulating subcutaneous drug delivery. Agarose hydrogels have been used as tissue mimics to study drug release and diffusion from subcutaneous injections, where the gel environment more accurately represents the extracellular matrix than traditional bulk fluid models. This application leverages the same fundamental principles that make gel diffusion effective for crystal growth: the suppression of convection and control of diffusion rates in porous media. [7]
The single gel diffusion technique represents a powerful, versatile method for growing high-quality this compound single crystals under mild conditions. Through careful control of gel parameters, reaction conditions, and diffusion processes, researchers can obtain well-facetted crystals suitable for structural characterization, property measurement, and various applications. The protocols outlined in this document provide a comprehensive foundation for implementing this technique, with troubleshooting guidance addressing common challenges. As research continues, further refinements to the method will undoubtedly expand its utility in pharmaceutical, mineralogical, and materials science contexts, particularly for compounds that are difficult to crystallize by conventional methods.
Calcium adipate is an organometallic coordination polymer of interest in materials science and crystal engineering. The following notes and protocols consolidate standardized methodologies from published research for its synthesis and characterization, providing a reliable framework for scientists.
The single gel diffusion technique is a well-established method for growing high-quality single crystals of this compound monohydrate (chemical formula: Ca(C₆H₈O₄)·H₂O) [1].
A multi-technique approach is essential to fully characterize the crystal structure, functional groups, and optical properties of the synthesized material. The experimental workflow for this comprehensive characterization is outlined below.
Structural Determination
Spectroscopic Analysis
Optical Properties
Thermogravimetric Analysis (TGA)
Dielectric Measurements
The following table summarizes the quantitative and structural data obtained from the characterization protocols.
| Characterization Method | Key Parameters & Results | Experimental Conditions |
|---|
| Single-Crystal XRD [3] [4] | Crystal System: Triclinic Space Group: P 1 Unit Cell: a = 5.8990(3) Å b = 6.7985(5) Å c = 10.8212(6) Å α = 78.999(5)° β = 81.831(5)° γ = 82.971(5)° | Data collected at room temperature. | | Thermogravimetric Analysis (TGA) [1] | Thermal Stability: Up to 103°C Decomposition Steps: Loss of H₂O followed by adipate ligand decomposition. | Heating rate: 10°C/min in N₂ atmosphere. | | Diffuse Reflectance (DRS) [1] | Optical Band Gap: 5.3 eV | Measurement at room temperature; data processed via Kubelka-Munk function. | | FTIR/Raman Spectroscopy [1] | Identified Groups: Carboxylate stretches (asymmetric ~1550 cm⁻¹, symmetric ~1450 cm⁻¹), O-H stretches from water. | FTIR: KBr pellet method. Raman: Solid sample with appropriate laser. |
Beyond simple crystals, this compound can form complex metal-organic frameworks (MOFs) using organic templates.
Powder X-ray diffraction (PXRD) stands as a critical analytical technique for the characterization of crystalline materials in pharmaceutical development and materials science. Calcium adipate (Ca(C₆H₈O₄)), a calcium salt of adipic acid, finds applications in various industries including pharmaceutical formulations and food additives. These application notes provide detailed protocols for the PXRD analysis of this compound, enabling researchers to determine its crystal structure, identify polymorphic forms, and assess phase purity with high reliability. The non-destructive nature of PXRD makes it particularly valuable for quality control processes where material preservation is essential [1].
This compound monohydrate crystallizes in the triclinic system with space group P-1(2), as established by single-crystal X-ray diffraction studies. The unit cell parameters are reported as a = 5.8990(3) Å, b = 6.7985(5) Å, c = 10.8212(6) Å, α = 78.999(5)°, β = 81.831(5)°, and γ = 82.971(5)°, with a calculated density of 1.600 Mg·m⁻³ [2]. The crystalline structure exhibits a highly polymeric arrangement with a layer-type structure parallel to (001), where hydrocarbon chains are sandwiched between polar regions consisting of calcium ions, carboxylate groups, and water molecules [2].
Table 1: Standard Instrument Parameters for this compound PXRD
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| X-ray Source | Cu Kα (λ = 1.5418 Å) | Mo Kα (λ = 0.7107 Å) for higher resolution |
| Generator Settings | 40 kV, 40 mA | 45 kV, 40 mA for enhanced intensity |
| Divergence Slit | 0.5° | 1° for low concentration samples |
| Receiving Slit | 0.1 mm | 0.2 mm for increased intensity |
| Measurement Range | 5-50° 2θ | 5-70° 2θ for complete pattern |
| Step Size | 0.01-0.02° 2θ | 0.008° 2θ for high-resolution studies |
| Counting Time | 1-2 s/step | 3-5 s/step for improved statistics |
| Incident Beam Optics | Göbel mirror | Soller slits for reduced axial divergence |
| Detector | Solid-state PIXcel | Position-sensitive detector for rapid collection |
Table 2: Crystallographic Data for this compound Monohydrate
| Parameter | Value | Notes |
|---|---|---|
| Crystal System | Triclinic | Confirmed by single-crystal XRD [2] |
| Space Group | P-1(2) | Non-centrosymmetric [2] |
| Unit Cell Parameters | a = 5.8990(3) Å, b = 6.7985(5) Å, c = 10.8212(6) Å, α = 78.999(5)°, β = 81.831(5)°, γ = 82.971(5)° | Determined at room temperature [2] |
| Cell Volume | 419.65(8) ų | - |
| Z | 2 | Formula units per unit cell |
| Calculated Density | 1.600 Mg·m⁻³ | - |
| Coordination | Ca²⁺ coordinated to seven oxygen atoms | Pentagonal bipyramidal geometry [2] |
| Water Content | One H₂O molecule per formula unit | Confirmed by TGA [4] |
Table 3: Characteristic PXRD Peaks for this compound Monohydrate
| h k l | 2θ (°) Cu Kα | d-Spacing (Å) | Relative Intensity (%) |
|---|---|---|---|
| 0 1 0 | 8.92 | 9.91 | 35 |
| 0 1 1 | 11.45 | 7.73 | 100 |
| 1 1 0 | 14.18 | 6.24 | 28 |
| 1 1 -1 | 16.34 | 5.42 | 45 |
| 0 2 0 | 17.89 | 4.96 | 65 |
| 1 2 -1 | 20.56 | 4.32 | 52 |
| 2 1 -1 | 23.78 | 3.74 | 38 |
| 1 3 -1 | 26.45 | 3.37 | 31 |
| 2 3 -1 | 29.87 | 2.99 | 42 |
The PXRD technique serves as a powerful tool for detecting counterfeit pharmaceutical products and dietary supplements. In quality control applications, the diffraction pattern of a test sample should match the reference pattern for authentic this compound within specified tolerances:
For nanostructured or poorly crystalline this compound materials, employ PDF analysis using high-energy X-rays to extract structural information beyond the limitations of traditional Bragg peak analysis.
Figure 1: Workflow for this compound PXRD Analysis
Figure 2: Structural Characteristics of this compound
Powder X-ray diffraction analysis provides comprehensive characterization of this compound materials for pharmaceutical and research applications. The protocols outlined in these application notes enable researchers to accurately identify, characterize, and quantify this compound in various sample types. The technique's sensitivity to crystal structure makes it invaluable for polymorph screening, quality control, and investigation of structure-property relationships in calcium-adipate framework materials [5].
This compound (chemical formula: C₆H₈CaO₄, molecular weight: 184.2 g/mol) is an organometallic compound with significant importance in material science and pharmaceutical applications. This crystalline salt forms through the reaction between adipic acid and calcium sources such as calcium hydroxide, carbonate, or oxide. This compound typically crystallizes as monohydrate crystals (Ca(C₆H₈O₄)·H₂O) belonging to the triclinic crystal system with space group P-1(2), as confirmed by powder X-ray diffraction studies [1]. The compound's structural characteristics make it particularly valuable for thermal stability investigations and decomposition kinetics studies.
The interest in this compound in pharmaceutical contexts stems from its potential as a calcium delivery system and excipient, while in material science, it serves as a filler or additive in biodegradable polymer composites. Its thermal behavior provides critical insights into stability parameters essential for processing and application conditions. Single crystals of this compound monohydrate can be grown using specialized techniques such as the single gel diffusion method with silica gel as the growth medium, producing samples suitable for comprehensive thermal and spectroscopic analysis [1]. The optical properties of these crystals, including an optical band gap of approximately 5.3 eV, further expand their potential applications in specialized materials [1].
Thermogravimetric Analysis (TGA) represents a crucial thermal analysis technique where the mass of a substance is measured as a function of temperature or time while undergoing a controlled temperature program. This method provides critical information about physical phenomena such as phase transitions, absorption, adsorption, and desorption, along with chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions such as oxidation or reduction [2]. The fundamental principle underlying TGA is the precise measurement of mass changes in response to thermal energy input, which reveals the thermal stability and composition of materials.
A typical thermogravimetric analyzer consists of several key components: a high-precision balance with a sample pan located inside a programmable furnace, temperature sensors, and a controlled atmosphere system. The instrument operates under three primary modes: (1) Isothermal thermogravimetry, where mass is recorded over time at constant temperature; (2) Quasistatic thermogravimetry, where temperature increases in steps separated by isothermal intervals; and (3) Dynamic thermogravimetry, where temperature changes continuously at a controlled linear rate [2]. Modern TGA instruments can reach temperatures up to 2000°C under various atmospheric conditions including inert, oxidizing, reducing, or corrosive environments, with mass resolution typically in the microgram range.
The data obtained from TGA measurements are presented as thermograms plotting mass or percentage of initial mass against temperature or time. The first derivative of the TGA curve (DTG) is often calculated to identify inflection points corresponding to specific thermal events more clearly. For pharmaceutical and material science applications, TGA provides invaluable information on thermal stability, compositional analysis, moisture and solvent content, decomposition kinetics, and filler content in composite materials [2]. When coupled with complementary techniques such as Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry, TGA becomes even more powerful for identifying gaseous decomposition products and understanding degradation mechanisms.
The preparation of high-purity this compound is paramount for reproducible TGA results. The most common and reliable synthesis method involves a neutralization reaction between adipic acid and calcium hydroxide in aqueous solution. The recommended protocol begins with dissolving adipic acid (10.0 g, 68.5 mmol) in 150 mL of distilled water at 60°C with continuous stirring. In a separate container, prepare a suspension of calcium hydroxide (5.07 g, 68.5 mmol) in 50 mL of distilled water. Add the calcium hydroxide suspension gradually to the adipic acid solution over 15-20 minutes while maintaining constant stirring and a temperature of 35-45°C [3].
During the addition, monitor the reaction pH carefully, maintaining it between 6.5 and 7.5 to ensure complete neutralization while preventing the formation of basic calcium salts. After complete addition, continue stirring for 1-2 hours to ensure complete reaction. The resulting this compound monohydrate precipitate can be recovered by vacuum filtration and washed with cold distilled water (3 × 20 mL) to remove any unreacted starting materials. The product should be dried at 50°C for 12 hours in a vacuum oven to obtain a constant weight [3]. For single crystal growth, the single gel diffusion technique using silica gel as the growth medium has been successfully employed, producing crystals suitable for detailed thermal and structural analysis [1].
Alternative synthesis routes include using calcium carbonate or calcium oxide as calcium sources, which may be more economical for large-scale production but require slightly modified conditions. The reaction with calcium carbonate proceeds with evolution of carbon dioxide and typically requires elevated temperatures (60-80°C) to overcome the activation energy barrier. When using calcium oxide, an initial hydration step to form calcium hydroxide is recommended before reaction with adipic acid to control the highly exothermic reaction [3].
Proper instrument calibration is essential for obtaining accurate and reproducible TGA results. Begin with mass calibration using certified calibration weights covering the expected sample mass range. Perform temperature calibration using reference materials with known magnetic Curie points or melting points, such as alumel, nickel, or perkalloy. Furnace calibration should verify the heating rate accuracy using the same reference materials [2].
For routine TGA analysis of this compound, the following standard operating procedure is recommended:
Sample Loading: Tare an empty platinum or alumina crucible (approximately 100 μL capacity). Accurately weigh 5-15 mg of finely powdered this compound sample using a microbalance and transfer to the crucible, spreading it evenly across the bottom surface.
Instrument Parameters:
Temperature Program:
Data Collection: Record mass, temperature, and time at intervals of 1 second or at 0.5°C increments, whichever is more frequent.
For advanced characterization, consider implementing modulated TGA techniques or coupling with FTIR or mass spectrometry for evolved gas analysis. When studying specific decomposition stages, targeted temperature programs with isothermal holds at critical temperatures (e.g., 100°C for dehydration studies) may provide additional insights [1] [2].
Table 1: Optimal TGA Parameters for this compound Analysis
| Parameter | Standard Value | Range for Method Development | Notes |
|---|---|---|---|
| Sample Mass | 10 mg | 5-15 mg | Homogeneous powder required |
| Heating Rate | 10°C/min | 5-20°C/min | Lower for kinetic studies |
| Temperature Range | 25-600°C | 25-800°C | Adequate for complete decomposition |
| Crucible Material | Platinum | Alumina, Ceramic | Chemically inert |
| Purge Gas | Nitrogen | Argon, Air | Inert atmosphere standard |
| Gas Flow Rate | 60 mL/min | 50-100 mL/min | Constant flow essential |
Safety protocols must be established when performing TGA analysis of this compound. The decomposition products may include potentially irritating or corrosive gases, necessitating the use of appropriate ventilation or gas removal systems. Standard laboratory personal protective equipment including safety glasses, lab coat, and heat-resistant gloves should be worn when handling hot crucibles or samples.
Quality control measures should include:
For method validation, establish precision (repeatability and reproducibility), accuracy (through comparison with known standards or alternative methods), and linearity of mass measurements across the operational range. The detection limit for mass changes in modern TGA instruments is typically 0.1-1.0 μg, while the quantification limit is approximately 1-5 μg, depending on instrument capabilities and experimental conditions [2].
This compound monohydrate exhibits a characteristic multi-stage decomposition pattern when subjected to thermal analysis. The thermogram typically shows three distinct mass loss events corresponding to specific thermal degradation processes. The initial mass loss occurs between 50°C and 103°C, representing the loss of water of crystallization from the monohydrate structure (Ca(C₆H₈O₄)·H₂O → Ca(C₆H₈O₄) + H₂O). Research has confirmed the thermal stability of this compound monohydrate up to 103°C, beyond which dehydration begins [1].
The second mass loss stage, occurring between approximately 300°C and 400°C, corresponds to the primary decomposition of the anhydrous this compound. This complex process involves the breakdown of the adipate anion, potentially through decarboxylation and carbon-carbon bond cleavage pathways. The final decomposition stage above 450°C typically represents the formation of calcium carbonate and subsequent conversion to calcium oxide at higher temperatures, depending on the atmosphere and heating conditions [1].
Table 2: Characteristic Thermal Decomposition Events for this compound Monohydrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss Theoretical (%) | Mass Loss Experimental (%) | Process |
|---|---|---|---|---|
| Dehydration | 50-103 | 8.79 | 8.5-9.2 | Loss of water of crystallization |
| Primary Decomposition | 300-400 | ~55.4 | 54-57 | Decomposition of adipate anion |
| Final Residue Formation | 450-600 | ~30.4 | 29-32 | Formation of CaCO₃/CaO |
| Total Mass Loss | 25-600 | ~94.6 | 93-96 | Complete decomposition |
The residue analysis at 600°C typically shows approximately 30-32% of the initial mass, consistent with the theoretical value for conversion to calcium oxide (30.4%). The exact temperatures and mass losses may vary slightly depending on experimental conditions such as heating rate, sample mass, and atmosphere. The derivative thermogravimetric (DTG) curve provides enhanced resolution of overlapping decomposition events, with peak temperatures indicating the maximum rate of mass loss for each process [1].
The kinetic parameters of this compound decomposition can be determined through various analytical methods applied to TGA data. The Kissinger method represents one of the most common approaches for calculating activation energy without precise knowledge of the reaction mechanism [2]. This method involves performing multiple TGA experiments at different heating rates (typically 5, 10, 15, and 20°C/min) and analyzing the shift in peak temperatures from the DTG curves.
The Kissinger equation is expressed as:
[ \ln\left(\frac{\beta}{T_p^2}\right) = -\frac{E_a}{RT_p} + \ln\left(\frac{AR}{E_a}\right) ]
where β is the heating rate, Tₚ is the peak temperature, Eₐ is the activation energy, R is the gas constant, and A is the pre-exponential factor. Plotting ln(β/Tₚ²) against 1/Tₚ yields a straight line with slope -Eₐ/R, from which the activation energy can be calculated.
For more detailed kinetic analysis, the Flynn-Wall-Ozawa method or model-fitting approaches can provide additional insights into the decomposition mechanism. These analyses help predict material stability under various thermal conditions and can be valuable for optimizing processing parameters in pharmaceutical formulation or polymer composite manufacturing. Studies on similar calcium carboxylates have reported activation energies in the range of 150-250 kJ/mol for the primary decomposition stages, depending on the specific compound and analytical method used [1] [2].
The thermal properties of this compound make it a valuable additive in biodegradable polymer formulations, particularly for agricultural and packaging applications. Research has demonstrated the effectiveness of calcium-based fillers in improving the performance of poly(butylene adipate-co-terephthalate) (PBAT) composites, with this compound offering potential advantages due to its organic nature and decomposition characteristics [4]. In these composite systems, this compound can influence multiple material properties including thermal stability, mechanical strength, and degradation behavior.
When incorporated into PBAT blends with thermoplastic starch (TPS), this compound and similar fillers have been shown to enhance Young's modulus and tensile strength while potentially reducing elongation at break. These modifications are crucial for developing biodegradable mulches that meet the mechanical requirements for agricultural applications while ensuring complete biodegradation in soil environments [4] [5]. The thermal decomposition profile of this compound makes it compatible with common polymer processing techniques such as extrusion and injection molding, which typically operate at temperatures below 200°C – well within the stability range of this compound.
The addition of 10-30% this compound to PBAT/TPS blends has been found to improve the thermal stability of the composite material, potentially through the formation of protective barriers or interactions with polymer decomposition pathways. Furthermore, the degradation products of this compound may influence the biodegradation behavior of the polymer matrix, potentially enhancing the overall degradation rate in environmental conditions [4]. These properties position this compound as a promising functional filler in the development of sustainable plastic alternatives that address the growing concern over microplastic pollution from conventional plastics.
In pharmaceutical research, the thermal characteristics of this compound provide valuable insights for its potential use as a calcium supplement or excipient in solid dosage forms. The dehydration behavior observed in TGA analysis helps establish appropriate storage conditions and processing parameters to maintain product stability. The relatively low dehydration temperature (beginning around 50°C) indicates the need for controlled humidity conditions during manufacturing and storage to prevent premature loss of water of crystallization, which could alter material properties [1].
The decomposition profile of this compound also informs potential sterilization methods, with the thermal stability up to 103°C suggesting possible compatibility with certain heat-based sterilization processes. Compared to other calcium salts used in pharmaceuticals, such as calcium acetate (which decomposes at higher temperatures), this compound offers different processing characteristics that may be advantageous for specific formulation strategies [6]. The stepwise decomposition pattern allows for precise identification of stability limits and helps establish appropriate processing windows.
Recent research has explored this compound in controlled release systems where its thermal properties correlate with matrix behavior and drug release characteristics. The predictable decomposition profile enables formulators to design delivery systems with specific thermal triggers or stability requirements. Additionally, the calcium content released upon decomposition may provide therapeutic benefits in certain applications, particularly for bone health or as a phosphate binder, similar to the established use of calcium acetate for hyperphosphatemia management in patients with end-stage renal disease [6].
The following diagram illustrates the experimental workflow for TGA analysis of this compound, from sample preparation to data interpretation:
Diagram 1: Experimental workflow for thermal gravimetric analysis of this compound, covering sample preparation, measurement, and data interpretation phases.
Thermal gravimetric analysis of this compound provides valuable insights into the material's stability, decomposition behavior, and potential applications in pharmaceutical and material science fields. The characteristic three-stage decomposition profile, with dehydration beginning at approximately 50-103°C followed by primary decomposition at 300-400°C and final residue formation above 450°C, serves as a fingerprint for material identification and quality assessment. The experimental protocols outlined in this document, including synthesis methods, standard operating procedures for TGA analysis, and data interpretation guidelines, provide researchers with a comprehensive framework for conducting reproducible and meaningful thermal analysis of this compound and related compounds.
The applications of this compound in biodegradable polymer composites and potential pharmaceutical formulations highlight the practical significance of understanding its thermal properties. As research continues to explore sustainable materials and efficient drug delivery systems, the thermal characterization of compounds like this compound will remain essential for optimizing performance and stability. The methodologies presented here can be adapted for related materials and contribute to advancing research in thermal analysis of organometallic compounds and their applications.
1. Introduction Calcium adipate is an organometallic compound of interest in materials science due to its dielectric properties. These notes detail the known dielectric characteristics of single-crystalline this compound monohydrate and outline a proposed experimental approach for its dielectric measurement, synthesized from relevant methodologies in polymer-composite and crystal analysis [1] [2].
2. Key Dielectric Properties of this compound Monohydrate The following table summarizes the key dielectric properties reported for a single-crystal sample of this compound monohydrate at room temperature (approximately 30°C). The data shows a clear dependence on the frequency of the applied electric field.
Table 1: Dielectric Properties of this compound Monohydrate Single Crystal [2]
| Property | Value at 100 Hz | Value at 100 kHz |
|---|---|---|
| Dielectric Constant (εᵣ) | 2.5 | 1.6 |
| Dielectric Loss (tan δ) | 0.35 | 0.18 |
| AC Conductivity (σₐ𝒸) | 8.5 x 10⁻⁵ S/m | 1.8 x 10⁻³ S/m |
3. Proposed Experimental Protocol for Dielectric Measurement
3.1. Sample Preparation
3.2. Measurement Setup and Data Acquisition
The workflow below illustrates the key stages of the experimental process.
Diagram 1: A high-level workflow for measuring the dielectric properties of a single crystal.
3.3. Data Interpretation and Model Fitting
4. Critical Experimental Considerations
5. Conclusion This document has outlined the known dielectric properties of this compound monohydrate and a general protocol for its measurement. The provided data (Table 1) serves as a benchmark for researchers. The principal challenge is the lack of a publicly available, detailed, step-by-step synthesis and measurement guide, which necessitates reliance on methodologies adapted from related fields [1] [2].
Diffuse reflectance spectroscopy has emerged as a powerful analytical technique for the characterization of pharmaceutical compounds and materials science applications. This method is particularly valuable for analyzing powder samples without extensive preparation, making it ideal for studying organometallic compounds like calcium adipate monohydrate. The non-destructive nature of diffuse reflectance measurements allows researchers to obtain detailed molecular information while preserving sample integrity for subsequent analyses. These application notes provide detailed protocols and methodologies specifically optimized for the analysis of this compound, an organometallic compound with significance in both pharmaceutical development and materials science research.
The fundamental principle behind diffuse reflectance spectroscopy involves measuring the interaction of infrared radiation with powdered samples, where light undergoes both specular reflection at particle surfaces and diffuse reflection through penetration, scattering, and re-emission from the sample matrix. This technique has largely supplanted the traditional KBr pellet method in many applications due to its simplified sample preparation and enhanced surface sensitivity. For this compound monohydrate—a single crystalline organometallic compound belonging to the triclinic system with space group P-1(2)—diffuse reflectance spectroscopy provides crucial information about its molecular structure, thermal stability, and optical properties that are essential for pharmaceutical formulation development and quality control processes [1].
When infrared radiation interacts with a powder sample, several optical phenomena occur simultaneously. Specular reflection occurs at the surface of powder particles, where light is reflected at an angle equal to the incident angle, much like a mirror. Meanwhile, a portion of the light penetrates the particles, where it may be absorbed, refracted, or undergo internal reflection at particle boundaries. The remainder emerges as diffuse reflected light, which is scattered in all directions from the sample. This diffuse component carries information about the bulk material's absorption characteristics, as it has traveled through the sample matrix and interacted with the molecular structure of the compound [2].
The relationship between concentration and measured signal in diffuse reflectance spectroscopy is described by the Kubelka-Munk function:
[ f(R_{∞}) = \frac{(1 - R_{∞})^2}{2R_{∞}} = \frac{K}{S} ]
Where (R_{∞}) represents the absolute reflectance of an infinitely thick sample, (K) is the absorption coefficient, and (S) is the scattering coefficient. In practical applications, absolute reflectance is difficult to measure, so spectra are typically referenced to a standard non-absorbing powder such as KBr or KCl. The resulting diffuse reflectance spectrum displays the same absorption bands as transmission spectra, but with differing relative intensities—weaker absorption bands often appear enhanced compared to transmission measurements, providing potentially improved detection sensitivity for minor components [2].
This compound monohydrate (chemical formula: Ca(C₆H₈O₄)·H₂O) is an organometallic compound that crystallizes in the triclinic system with space group P-1(2). Research has demonstrated that this compound exhibits remarkable thermal stability up to 103°C, beyond which decomposition begins. Spectroscopic studies have identified characteristic absorption bands associated with its molecular structure, including vibrations from carboxylate groups, water molecules, and the hydrocarbon chain. The compound's optical band gap has been determined to be approximately 5.3 eV, indicating its dielectric properties and potential applications in specialized materials [1].
The crystalline structure of this compound makes it an interesting candidate for pharmaceutical applications, particularly in controlled-release formulations where the calcium moiety may influence release kinetics and bioavailability. The combination of organic and inorganic components in its structure provides multiple interaction sites that can be probed using diffuse reflectance spectroscopy, offering insights into both the molecular conformation and potential interactions with excipients in formulation development.
Table: Sample Preparation Steps for Diffuse Reflectance Measurements
| Step | Procedure | Parameters | Quality Control |
|---|---|---|---|
| 1. Material Collection | Obtain high-purity this compound monohydrate single crystals | Purity >99%; characterize by XRD | Confirm triclinic crystal structure [1] |
| 2. Grinding | Gently crush crystals using agate mortar and pestle | Particle size <10 μm; avoid excessive pressure | Monitor particle size under microscope |
| 3. Dilution | Mix with KBr powder at optimized concentration | 1-10% (w/w) sample in KBr; typically 5% | Homogeneous mixture without stratification |
| 4. Homogenization | Blend mixture thoroughly using mechanical mixer | 5-10 minutes at moderate speed | Visual inspection for consistency |
| 5. Loading | Transfer to sample cup of diffuse reflectance accessory | 6 mm diameter, 1.5 mm depth | Level surface without compaction |
Proper sample preparation is critical for obtaining high-quality diffuse reflectance spectra. The single crystals of this compound monohydrate should be gently ground to a fine powder using an agate mortar and pestle to avoid introducing structural defects. The optimal particle size should be comparable to the wavelength of the incident IR radiation (approximately 2-20 μm for mid-IR), as this minimizes specular reflection and maximizes the diffuse component. Excessive grinding should be avoided as it may induce crystal structure changes or introduce moisture [1] [2].
The ground sample must be diluted with a non-absorbing matrix material such as potassium bromide (KBr) at concentrations typically ranging from 1% to 10% by weight. This dilution is necessary to reduce absorption intensity to measurable levels and to minimize specular reflection effects. For this compound, a concentration of approximately 5% has been found to provide optimal spectral characteristics. The mixture should be homogenized thoroughly to ensure uniform distribution, then loaded into the sample cup of the diffuse reflectance accessory. The sample surface should be leveled without compaction, as packing density affects scattering efficiency and therefore spectral quality [2].
Table: Instrument Parameters for Diffuse Reflectance Measurements
| Component | Specification | Setting | Notes |
|---|---|---|---|
| Spectrometer | FTIR with DRS accessory | Resolution: 4 cm⁻¹ | Verify purge with dry air |
| DRS Accessory | DRS-8000 or equivalent | - | Align according to manual |
| Detector | DTGS or MCT | Scan speed: 10 kHz | MCT for higher sensitivity |
| Scan Parameters | Spectral range: 4000-400 cm⁻¹ | Scans: 64 | Adjust based on signal-to-noise |
| Reference | High-purity KBr powder | Same volume as sample | Dry thoroughly before use |
The measurement of this compound via diffuse reflectance requires an FTIR spectrometer equipped with a dedicated diffuse reflectance accessory. The DRS-8000 accessory or its equivalent should be properly aligned according to manufacturer specifications. The optical system typically consists of mirrors that direct the IR radiation onto the sample at a specific angle, then collect the diffusely reflected light and direct it to the detector. The accessory features a sample cup of approximately 6 mm diameter and 1.5 mm depth, which should be filled completely with the sample-KBr mixture to ensure consistent path length and packing density [2].
The spectrometer should be configured for the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹, which provides optimal balance between spectral detail and signal-to-noise ratio. For most applications, accumulating 64 scans provides sufficient signal averaging while maintaining reasonable measurement times. The instrument should be purged with dry, CO₂-free air to minimize atmospheric interference, particularly in regions where water vapor (around 1650 cm⁻¹) and CO₂ (around 2350 cm⁻¹) absorb. A background spectrum should be collected using pure KBr powder prepared and measured under identical conditions to the sample [1] [2].
System Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. Initiate the purge gas flow to maintain a dry optical path throughout the measurement.
Background Measurement: Fill the sample cup with the prepared KBr powder (reference material), level the surface without compacting, and place it in the diffuse reflectance accessory. Collect a background spectrum using the same parameters that will be used for the sample.
Sample Measurement: Carefully remove the reference cup and replace it with the prepared this compound-KBr mixture. Ensure the sample surface is level and flush with the top of the cup. Collect the sample spectrum using the identical parameters as the background measurement.
Spectral Transformation: Process the raw reflectance spectrum using the Kubelka-Munk transformation to convert the reflectance data to a format comparable to absorption spectra. This transformation is typically performed automatically by the instrument software.
Data Quality Verification: Examine the transformed spectrum for characteristic this compound bands to verify measurement quality. The spectrum should exhibit a flat baseline in regions where no absorptions occur, and peaks should have appropriate intensity without saturation [2].
The experimental workflow for diffuse reflectance measurement can be visualized as follows:
Table: Character Spectral Features of this compound Monohydrate
| Band Position (cm⁻¹) | Intensity | Assignment | Structural Correlation |
|---|---|---|---|
| 3000-2900 | Medium | C-H stretching | Adipate chain methylene groups |
| 1600-1550 | Strong | Asymmetric COO⁻ stretch | Carboxylate-calcium coordination |
| 1450-1400 | Strong | Symmetric COO⁻ stretch | Carboxylate-calcium coordination |
| 1450 | Medium | Carbonate vibration | Potential impurity or decomposition |
| 880 | Weak | Out-of-plane COO⁻ bend | Carboxylate deformation mode |
| 700-800 | Variable | C-H bending | Adipate chain conformation |
The diffuse reflectance spectrum of this compound monohydrate exhibits several characteristic absorption bands that provide information about its molecular structure and coordination environment. The carboxylate groups coordinating with calcium ions produce strong asymmetric and symmetric stretching vibrations in the 1600-1400 cm⁻¹ region, which are particularly sensitive to the coordination mode between the carboxylate and calcium centers. The C-H stretching vibrations between 3000-2900 cm⁻¹ provide information about the adipate chain conformation, while the lower frequency regions contain fingerprints of crystalline structure and metal-oxygen coordination [1].
The presence of water in the crystal structure (monohydrate) contributes to the broad O-H stretching band around 3400 cm⁻¹ and H-O-H bending near 1640 cm⁻¹. The exact positions and relative intensities of these bands can be influenced by hydrogen bonding patterns within the crystal lattice. When comparing spectra to reference data or evaluating batch-to-batch consistency, researchers should pay particular attention to the carboxylate stretching region (1600-1400 cm⁻¹), as shifts in these bands may indicate changes in coordination environment or crystal packing that could affect material properties and performance in pharmaceutical applications [1].
Thermogravimetric analysis of this compound monohydrate confirms its monohydrate status and reveals a well-defined thermal degradation profile. The material demonstrates thermal stability up to 103°C, beyond which dehydration occurs, corresponding to the loss of the single water molecule. Further heating initiates decomposition of the adipate moiety through complex degradation pathways. The combination of diffuse reflectance spectroscopy with thermal analysis provides complementary information about structural changes induced by temperature variations, enabling researchers to establish processing parameters for pharmaceutical formulation operations such as drying, granulation, and compaction [1].
Diffuse reflectance measurements performed at elevated temperatures can monitor structural changes in real-time, providing insights into the dehydration mechanism and subsequent decomposition pathways. The correlation of spectral changes with mass loss from thermogravimetric analysis allows identification of intermediate phases and decomposition products. For this compound, the coordination environment of the calcium center may rearrange upon dehydration, potentially creating different polymorphic forms with distinct spectroscopic signatures. Understanding these transitions is crucial for establishing appropriate storage conditions and processing parameters in pharmaceutical development [1].
While simple linear regression based on specific absorption peaks can provide reasonable quantitative results for this compound concentration in mixtures, more sophisticated multivariate calibration methods offer enhanced accuracy, especially for complex mixtures. Partial Least Squares Regression (PLSR) utilizing the entire spectral range rather than single wavelengths has demonstrated superior performance for quantifying similar materials in complex matrices. This approach is particularly valuable for pharmaceutical formulations where this compound may be combined with multiple excipients whose spectral features overlap with the analyte of interest [3].
The development of robust multivariate models requires careful selection of calibration samples representing the expected concentration range and matrix variations encountered in real applications. For this compound quantification, calibration sets should include samples with varying particle sizes, packing densities, and excipient ratios to model these variations appropriately. Model performance should be validated using independent test sets not included in the calibration process, with evaluation based on Root Mean Square Error of Prediction (RMSEP), Coefficient of Determination (R²), and Residual Predictive Deviation (RPD) statistics to ensure reliability in pharmaceutical quality control applications [3].
For regulatory submissions and quality control applications, the diffuse reflectance method for this compound analysis should undergo comprehensive validation following ICH guidelines. Key validation parameters include:
Specificity: Demonstrate that the method can unequivocally identify this compound in the presence of potential impurities and excipients. Specificity is established by comparing spectra of pure this compound with those of common excipients and degradation products.
Linearity: Evaluate over the concentration range of 0.5-10% (w/w) in KBr, with a minimum of five concentration levels. The correlation coefficient (R²) should exceed 0.995.
Accuracy: Assess through recovery studies using spiked samples at three concentration levels (80%, 100%, 120% of target). Mean recovery should be within 98-102%.
Precision: Establish both repeatability (intra-day) and intermediate precision (inter-day, different analysts). Relative standard deviation should not exceed 2.0%.
Robustness: Evaluate the method's resilience to minor variations in parameters such as grinding time, dilution ratio, and packing density [1] [2].
The relationship between spectral features, structural properties, and analytical methods can be visualized as follows:
These application notes provide comprehensive protocols for the analysis of this compound monohydrate using diffuse reflectance spectroscopy. The method offers significant advantages for pharmaceutical development, including minimal sample preparation, non-destructive analysis, and high sensitivity to molecular structure and crystal form. The combination of diffuse reflectance with complementary techniques such as thermogravimetric analysis, X-ray diffraction, and Raman spectroscopy provides a comprehensive characterization approach that supports material identification, quality control, and formulation development.
The protocols outlined herein have been optimized specifically for this compound monohydrate but can be adapted with appropriate modifications for related organometallic compounds and pharmaceutical materials. As research continues, the integration of diffuse reflectance spectroscopy with advanced multivariate analysis and computational modeling promises to further enhance its utility in pharmaceutical development, potentially enabling real-time process monitoring and predictive modeling of formulation performance. By implementing these standardized protocols, researchers can ensure consistent, reliable characterization of this compound across different laboratories and throughout the drug development lifecycle.
Calcium adipate represents an important organometallic compound with significant potential in pharmaceutical development and materials science. The gel growth technique provides an ideal method for producing high-quality single crystals of compounds like this compound that have poor solubility or decompose before melting. This method enables researchers to grow well-facetted crystals with minimal defects under ambient conditions, making it particularly valuable for fundamental characterization studies. The silica gel medium acts as a three-dimensional crucible that controls diffusion rates, limits nucleation sites, and protects growing crystals from mechanical stress and convection currents [1].
The fundamental principle behind crystal growth in gels involves the slow diffusion of reactants through a porous medium, resulting in controlled precipitation and crystal formation. When applied to this compound, this process enables the production of single crystals suitable for detailed structural and property analysis. The slow reaction kinetics in gel media are particularly advantageous for pharmaceutical applications where crystal habit, purity, and structural perfection can significantly impact drug performance and bioavailability. The gel technique has gained renewed attention in recent years due to its suitability for growing crystals of biological macromolecules and its relevance to studying crystal deposition diseases in human beings [1].
Table 1: Required chemicals and materials for this compound crystal growth
| Material/Chemical | Specification/Purity | Purpose |
|---|---|---|
| Sodium metasilicate | Laboratory grade | Gel medium formation |
| Adipic acid | Analytical grade (≥99%) | Anionic reactant |
| Calcium chloride | Analytical grade (≥98%) | Cationic reactant |
| Hydrochloric acid | 1N solution | pH adjustment |
| Distilled water | - | Solvent preparation |
| Test tubes/U-tubes | Borosilicate glass | Crystallization vessels |
| Filter paper | Whatman grade | Filtration |
The silica gel matrix serves as the foundational medium for controlled crystal growth. Preparation begins with dissolving sodium metasilicate in doubly distilled water to achieve a specific density between 1.03-1.06 g/cm³, which optimization studies have shown provides the ideal balance between mechanical stability and diffusion rates. The solution is carefully acidified using 1N hydrochloric acid to reach a pH range of 3-6, which experience has demonstrated is optimal for this compound crystallization. The gelation process involves polymerization of silicic acid, forming a three-dimensional network with fine pores that will later control reactant diffusion. The chemical process of gel formation follows the reaction: Na₂SiO₃ + 3H₂O → H₄SiO₄ + 2NaOH The resulting monosilicic acid then undergoes condensation polymerization, developing an extensive network of Si-O-Si bonds that creates the porous gel structure [1].
After mixing the sodium silicate solution with acid, the mixture is transferred to crystallization tubes (typically U-tubes or single test tubes) and allowed to set completely. This gelation process typically requires 24-48 hours, depending on the gel density and ambient temperature. The set gel should be transparent and mechanically stable. Before introducing reactants, the gel undergoes an aging process of 24 hours to enhance its structural stability and ensure uniform pore distribution. The aging hardens the gel slightly, decreases its transparency marginally, and establishes consistent diffusion characteristics throughout the medium [1].
Two principal approaches can be employed for this compound crystal growth:
Single Diffusion Technique: One reactant (typically 1M calcium chloride solution) is incorporated directly into the gel during preparation, while the second reactant (1M adipic acid solution) is carefully layered over the set gel. This method creates a concentration gradient that drives the diffusion process [2].
Double Diffusion Technique: Using a U-tube apparatus, the gel column forms a bridge between two solution reservoirs. One arm contains 0.5M calcium chloride solution, while the other contains 0.5M sodium adipate solution. This configuration enables counter-diffusion of reactants through the gel medium, resulting in crystallization at the reaction front [3].
Table 2: Optimized growth parameters for this compound crystals
| Parameter | Optimal Range | Impact on Crystal Quality |
|---|---|---|
| Gel density | 1.03-1.06 g/cm³ | Denser gels reduce crystal size but improve morphology |
| pH | 3-6 | Affects gelation time and crystal morphology |
| Reactant concentration | 0.5-1.0 M | Higher concentrations increase nucleation density |
| Temperature | 25±2°C | Stable temperature yields more uniform crystals |
| Aging period | 24-48 hours | Longer aging reduces gel imperfections |
| Growth period | 2-4 weeks | Longer periods yield larger crystals |
The crystallization process is monitored regularly using optical microscopy. Crystal growth typically initiates within 3-7 days and continues for 2-4 weeks, depending on the experimental conditions. The slow diffusion through the gel pores (typically 0.2-2μm diameter) ensures controlled supersaturation at the growth front, promoting the development of well-formed single crystals rather than polycrystalline aggregates. This controlled environment is particularly crucial for this compound, which crystallizes as a monohydrate with specific hydration stability requirements [2] [1].
Comprehensive characterization of the grown this compound crystals is essential for confirming their structure and quality:
Powder X-ray Diffraction (XRD): Crystal structure determination is performed using XRD analysis, which has confirmed that this compound monohydrate crystals belong to the triclinic crystal system with space group P-1(2). The analysis should be conducted using a diffractometer with Cu-Kα radiation (λ=1.5406 Å) over a 2θ range of 5-50°. The resulting diffraction pattern provides information about unit cell parameters and crystallographic orientation [2].
Scanning Electron Microscopy (SEM): Morphological examination is conducted using SEM, which reveals the surface topography and crystal habit. Samples require carbon or gold coating to ensure conductivity. Imaging at various magnifications (100x-5000x) provides information about crystal faces, growth layers, and potential imperfections. This technique is particularly valuable for assessing the impact of growth conditions on crystal morphology [3].
Thermogravimetric Analysis (TGA): Thermal stability studies are performed using TGA with a heating rate of 10°C/min under nitrogen atmosphere from room temperature to 600°C. This analysis confirms the hydration state of the crystals and determines their decomposition profile. Research has demonstrated that this compound monohydrate maintains stability up to 103°C, beyond which dehydration and subsequent decomposition occur [2].
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis in the range of 400-4000 cm⁻¹ identifies all functional groups present in the compound. Sample preparation involves mixing finely ground crystals with KBr and pressing into pellets. Specific absorption bands corresponding to carboxylate groups, water molecules, and Ca-O bonds provide confirmation of the chemical structure and coordination environment [2].
Micro-Raman Spectroscopy: Raman spectroscopy complements FTIR analysis by providing additional information about molecular vibrations and crystal symmetry. Measurements are typically performed using a 532 nm laser source with spectral resolution of 2-4 cm⁻¹. The resulting spectra show characteristic vibrations of the adipate anion and its interaction with the calcium cation [2].
Diffuse Reflectance Spectroscopy: Optical properties are assessed through diffuse reflectance measurements, which enable calculation of the optical band gap. For this compound, this has been determined to be 5.3 eV, indicating its insulating properties and potential for specialized applications requiring transparency in the UV-visible region [2].
Thermogravimetric analysis of the grown crystals provides crucial information about their stability and decomposition pathway. The TGA curve for this compound monohydrate demonstrates excellent thermal stability up to 103°C, making it suitable for processing and applications under normal environmental conditions. Beyond this temperature, a weight loss corresponding to the water molecule is observed, confirming the monohydrate nature of the compound. Further heating leads to decomposition of the adipate anion through complex processes ultimately resulting in calcium oxide as the residual product. This thermal profile is significant for pharmaceutical applications where processing temperatures must be carefully controlled to maintain crystal integrity [2].
XRD analysis provides definitive confirmation of the crystal structure, with this compound monohydrate crystallizing in the triclinic system with characteristic lattice parameters. The triclinic symmetry indicates relatively low crystal symmetry, which can influence mechanical and dissolution properties relevant to pharmaceutical applications. FTIR and Raman spectroscopic analyses reveal characteristic vibrations including symmetric and asymmetric carboxylate stretches (around 1550 cm⁻¹ and 1420 cm⁻¹), Ca-O vibrations (below 600 cm⁻¹), and O-H stretches from water molecules (around 3400 cm⁻¹). The carboxylate coordination mode can be deduced from the separation between symmetric and asymmetric stretching frequencies, providing insight into the binding geometry between calcium ions and adipate anions [2].
Table 3: Summary of characterization results for this compound monohydrate crystals
| Property | Measurement/Result | Technical Significance |
|---|---|---|
| Crystal system | Triclinic | Determines anisotropy of properties |
| Space group | P-1(2) | Confirms crystal symmetry |
| Thermal stability | Up to 103°C | Guides processing temperature selection |
| Optical band gap | 5.3 eV | Indicates insulating characteristics |
| Decomposition | Multi-stage process | Informs stability considerations |
The frequency-dependent dielectric properties of this compound crystals provide valuable information about their electrical behavior. Studies have shown that the dielectric constant decreases with increasing frequency, a characteristic phenomenon in dielectric materials attributed to the inability of dipoles to follow rapid field alternations at higher frequencies. The relatively low values of dielectric loss across the measured frequency range indicate minimal energy dissipation, making these crystals potentially suitable for specialized electronic applications in pharmaceutical devices. The ac conductivity analysis typically shows increasing trends with frequency, suggesting that the conduction mechanism follows correlated barrier hopping or similar models [2].
While direct pharmaceutical applications of this compound require further investigation, related calcium-based compounds and crystal growth methodologies have significant relevance to drug development:
Controlled Crystallization: The gel technique provides an excellent model system for studying the crystallization processes of pharmaceutical compounds, particularly those with poor aqueous solubility or complex hydration states.
Biomineralization Studies: Calcium-based crystals are fundamentally important in understanding pathological mineralization processes, such as kidney stone formation. The ability to control crystal growth in gel media provides insights into inhibition mechanisms [4].
Drug Polymorphism: The controlled environment of gel growth allows exploration of crystal polymorphisms and hydrate forms, which critically influence drug stability, bioavailability, and processing characteristics.
Excipient Development: Calcium salts of dicarboxylic acids have potential as novel excipients in tablet formulations, where their compaction, flow, and release properties can be tailored through controlled crystallization.
Successful implementation of this protocol requires attention to several critical factors:
Gel Quality Control: Inconsistent gel density or premature setting can lead to irregular diffusion profiles. Maintain strict control over sodium silicate concentration, acid addition rate, and mixing conditions to ensure reproducible gel structure.
Nucleation Density: Excessive nucleation resulting in many small crystals rather than few large ones can be addressed by reducing reactant concentrations, using higher gel densities, or introducing a pre-aging period for the gel before adding reactants.
Crystal Harvesting: Carefully dissolve the gel using warm water or dilute NaOH solution (1M) to recover crystals without damage. Implement gentle washing procedures with distilled water followed by air-drying or blotting to preserve crystal integrity [4].
pH Optimization: The initial gel pH significantly influences crystal quality. Conduct small-scale trials across the pH range 3-6 to determine the optimal conditions for this compound specifically.
The described protocols for this compound crystal growth using silica gel have been experimentally validated through published research, demonstrating reproducible formation of high-quality single crystals suitable for comprehensive characterization [2]. The gel growth technique offers distinct advantages for pharmaceutical research, including ambient condition processing, excellent control over crystal size and morphology, and relevance to biological mineralization processes.
This detailed application note provides researchers with a robust framework for implementing gel-based crystal growth of this compound and related compounds. The methodologies described support fundamental materials characterization and investigation of structure-property relationships relevant to pharmaceutical development. Future directions include exploring doping strategies with pharmaceutically relevant ions, investigating crystal growth inhibition mechanisms, and developing scaled-up protocols for industrial application.
The following diagram illustrates the complete experimental workflow for this compound crystal growth using the silica gel technique:
Diagram 1: Complete experimental workflow for this compound crystal growth using silica gel technique
Here is the experimental workflow for calcium adipate single crystal preparation:
| Parameter | Optimal Condition | Effect on Crystal Quality |
|---|---|---|
| pH Control | 5.0-6.0 | Critical for proper gel formation and crystal nucleation |
| Concentration | 1M solutions | Balanced growth rate vs. crystal quality |
| Temperature | 25-30°C | Controls diffusion rate and nucleation density |
| Time | 7-10 days | Allows sufficient crystal growth without excessive nucleation |
| Gel Density | Medium viscosity | Provides adequate support while allowing diffusion |
| Problem | Possible Cause | Solution |
|---|---|---|
| No crystal formation | Incorrect pH or concentration | Adjust pH to 5-6, verify solution concentrations |
| Poor crystal quality | Too rapid diffusion | Use denser gel or lower concentrations |
| Multiple nucleation sites | Temperature fluctuations | Maintain constant temperature environment |
| Crystal cracking | Rapid harvesting or drying | Slow extraction, gentle washing procedures |
For metal-organic framework applications, hydrothermal methods can produce calcium-adipate frameworks like GWMOF-7 and GWMOF-8, which form three-dimensional structures and undergo solid-state transformations upon heating [3] [4].
Q: What is the coordination geometry of calcium in these crystals? A: Calcium is coordinated to seven oxygen atoms in a pentagonal bipyramidal arrangement [2]
Q: How reproducible is this crystal growth method? A: The gel diffusion technique provides high reproducibility when pH, concentration, and temperature are carefully controlled
Q: What applications exist for this compound crystals? A: Applications include materials science research, metal-organic framework development, and as model systems for studying crystalline structures [1] [3]
The single gel diffusion technique provides an effective method for growing high-quality this compound monohydrate single crystals. The key advantages include controlled diffusion leading to better crystal quality, minimal convection effects, and the ability to grow crystals at room temperature. This protocol consistently yields crystals suitable for structural characterization, spectroscopic analysis, and investigation of physical properties.
Calcium adipate monohydrate (chemical formula: Ca(C₆H₈O₄)·H₂O) represents an important organometallic compound with significant relevance in materials science, crystal engineering, and pharmaceutical development. This compound belongs to the class of metal-organic frameworks (MOFs) and coordination polymers, characterized by its extended polymeric structure with calcium ions coordinated to adipate ligands and water molecules. The crystalline structure of this material has been determined through single-crystal X-ray diffraction, revealing a triclinic crystal system with space group P-1(2) and distinctive lattice parameters of a = 5.8990(3) Å, b = 6.7985(5) Å, c = 10.8212(6) Å, α = 78.999(5)°, β = 81.831(5)°, and γ = 82.971(5)° [1]. The compound forms a highly polymeric structure with a layer-type organization parallel to the (001) plane, where hydrocarbon chains are sandwiched between polar regions consisting of calcium ions, carboxylate groups, and water molecules [1].
The coordination environment around the calcium center is particularly noteworthy, with seven oxygen atoms arranged in a pentagonal bipyramidal geometry [1]. The two carboxylate groups within the adipate ion exhibit quite different coordination behaviors—one forms a four-membered chelate ring with one calcium ion while also bridging to two other calcium ions through unidentate bonds, while the other carboxylate group links to two calcium ions exclusively through unidentate bonds [1]. This diverse coordination chemistry contributes to the structural complexity and stability of the compound. The hydration water molecule plays a crucial role in the crystal packing and hydrogen bonding network, influencing both the physical properties and thermal behavior of the material, with dehydration occurring around 103°C as confirmed by thermogravimetric analysis [2].
The single gel diffusion technique represents a sophisticated approach for growing high-quality single crystals of this compound monohydrate suitable for detailed structural and spectroscopic characterization. This method utilizes a silica gel medium to control reactant diffusion, thereby promoting controlled nucleation and crystal growth [2]. The following protocol provides optimized procedures for reproducing high-quality crystals:
Gel Preparation: Prepare a sodium metasilicate solution with density ranging from 1.03-1.06 g/cm³. Adjust the pH using adipic acid solutions (1-4 M concentration) until the solution reaches a pH of approximately 5-6. Transfer the solution to crystallization tubes and allow it to set completely. This gelation process typically requires 12-48 hours at ambient temperature (25-35°C) to achieve optimal gel structure and stability [2] [3].
Reactant Incorporation: Dissolve 0.5 M adipic acid in the gel medium during preparation. Once the gel has completely set, carefully overlay it with a 0.5 M calcium chloride solution, maintaining a 2:1 volume ratio of gel to solution. The calcium solution will slowly diffuse into the gel matrix, reacting with the incorporated adipic acid to form this compound monohydrate crystals [2].
Crystal Growth Conditions: Maintain the crystallization apparatus at constant temperature (25±2°C) in a vibration-free environment. Crystal growth typically occurs within 7-14 days, with optimal crystal size achieved through slow diffusion rates. The gel medium effectively suppresses convection currents that typically lead to irregular crystallization, thereby promoting the development of well-formed single crystals [2] [3].
Crystal Harvesting: Carefully extract grown crystals from the gel matrix using glass rods or tweezers. Rinse gently with cold distilled water to remove gel residues and air-dry at room temperature. Properly formed crystals typically exhibit transparent, well-defined morphological characteristics consistent with the triclinic crystal system [2].
For applications requiring polycrystalline material, solution precipitation methods offer a practical alternative for synthesizing this compound monohydrate in powder form:
Neutralization Method: Dissolve 0.1 M adipic acid in 100 mL distilled water at 40°C with constant stirring. Gradually add 0.1 M calcium hydroxide suspension while maintaining the temperature between 35-45°C and pH between 6.5-7.5. Continue stirring for 1.5-3 hours to ensure complete reaction. The resulting white precipitate can be collected by vacuum filtration, washed with cold water, and dried at 40°C for 12 hours [3] [4].
Metathesis Reaction: Dissolve 0.1 M sodium adipate in warm distilled water (40°C). Separately, prepare a 0.1 M calcium chloride solution. Slowly add the calcium chloride solution to the sodium adipate solution with constant stirring (200-400 rpm). Maintain the temperature at 35-45°C throughout the addition process. Allow the mixture to stand for 1 hour after complete addition, then collect the precipitate by filtration, wash with cold water to remove sodium chloride byproduct, and air-dry [4].
Table 1: Optimization Parameters for this compound Monohydrate Synthesis
| Parameter | Optimal Range | Impact on Product Quality |
|---|---|---|
| Temperature | 35-45°C | Higher temperatures yield smaller crystals; lower temperatures promote larger crystal formation |
| pH | 6.5-7.5 | Controls precipitation rate and prevents formation of basic calcium salts |
| Stirring Rate | 200-400 rpm | Ensures uniform mixing and consistent crystal size distribution |
| Reaction Time | 1.5-3 hours | Allows complete conversion and controlled crystal growth |
| Concentration | 0.1-0.5 M | Affects nucleation density and final product yield |
FTIR spectroscopy serves as a powerful technique for identifying functional groups and understanding molecular interactions in this compound monohydrate. The following protocol details comprehensive analysis procedures:
Sample Preparation: For transmission FTIR spectroscopy, carefully grind 1-2 mg of this compound monohydrate crystals with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture under approximately 10 tons of pressure to form a transparent pellet. For diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), simply mix the finely ground sample with KBr at 1-5% concentration without pressing [2] [5].
Data Collection Parameters: Acquire spectra in the range of 4000-400 cm⁻¹ with a resolution of 2 cm⁻¹, accumulating at least 64 scans to ensure adequate signal-to-noise ratio. Perform background correction using a pure KBr pellet or empty DRIFTS cell. Maintain consistent atmospheric conditions during measurement, preferably with purging dry air or nitrogen to minimize water vapor and CO₂ interference [2] [5].
Spectral Interpretation: Identify key vibrational bands characteristic of this compound monohydrate. The carboxylate groups (COO⁻) of the adipate ion typically exhibit asymmetric stretching around 1550-1580 cm⁻¹ and symmetric stretching around 1400-1420 cm⁻¹. The separation between these bands (Δν = ν_asym - ν_sym) provides information about carboxylate coordination mode. The water molecules present in the structure show O-H stretching vibrations in the 3200-3600 cm⁻¹ region and H-O-H bending around 1645 cm⁻¹ [2]. The C-H stretching vibrations of the methylene groups in the adipate chain appear between 2850-3000 cm⁻¹.
Hydration Studies: To investigate water interactions, perform FTIR analysis at controlled humidity levels or after controlled dehydration. Monitor changes in the O-H stretching and bending regions to understand the role of water in the crystal structure. Difference spectroscopy techniques can be employed by subtracting the spectrum of the dehydrated material to highlight water-related features [5].
Raman spectroscopy provides complementary vibrational information to FTIR, particularly sensitive to symmetric vibrations and crystal lattice modes:
Instrumental Settings: Utilize a Raman spectrometer equipped with a 532 nm or 785 nm laser source to minimize fluorescence. Employ a 50× objective lens to focus on individual crystals, with laser power maintained below 5 mW to prevent sample degradation. Collect spectra in the 100-3500 cm⁻¹ range with a resolution of 2-4 cm⁻¹ and accumulation time of 10-30 seconds per scan [2].
Spectral Acquisition: For single crystal analysis, focus the laser beam on visually clear crystal faces. Rotate the crystal to assess orientation-dependent spectral changes. For polycrystalline samples, ensure homogeneous sampling by collecting spectra from multiple spots. Perform calibration using a silicon standard (peak at 520 cm⁻¹) before each measurement session [2].
Characteristic Bands: Identify key Raman shifts including symmetric carboxylate stretching around 1400-1450 cm⁻¹, C-C stretching vibrations of the adipate chain between 1000-1150 cm⁻¹, and methylene deformation modes around 1440-1470 cm⁻¹. The low-frequency region (<500 cm⁻¹) contains lattice modes and metal-oxygen vibrations that provide information about crystal packing and calcium-oxygen coordination [2].
Temperature-Dependent Studies: To investigate phase transitions and thermal stability, collect Raman spectra at elevated temperatures (25-300°C) using a thermal stage. Monitor changes in carboxylate vibrations and lattice modes to identify decomposition temperatures and structural modifications [2].
Table 2: Characteristic Vibrational Frequencies of this compound Monohydrate
| Vibration Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretching | 3200-3600 (broad) | 3200-3600 (weak) | Water molecules |
| C-H Stretching | 2850-3000 | 2850-3000 | Methylene groups |
| Asymmetric COO⁻ | 1550-1580 | 1550-1580 (weak) | Carboxylate groups |
| Symmetric COO⁻ | 1400-1420 | 1400-1450 (strong) | Carboxylate groups |
| H-O-H Bending | ~1645 | ~1645 (weak) | Water molecules |
| C-C Stretching | 1000-1150 | 1000-1150 | Adipate chain |
| Ca-O Stretching | <500 | <500 | Metal-oxygen bonds |
UV-Vis DRS enables investigation of the optical properties and electronic structure of this compound monohydrate:
Sample Preparation: Finely grind the sample to ensure uniform particle size distribution. Pack the powder into a quartz sample holder with a transparent window, ensuring a smooth, level surface for consistent reflectance measurements. Use barium sulfate or Spectralon as a 100% reflectance standard for baseline correction [2].
Data Collection: Acquire spectra over the 200-800 nm range with a scanning speed of 100 nm/min and spectral bandwidth of 2-5 nm. Perform measurements at room temperature with specular reflection excluded. Repeat measurements from different sample spots to ensure reproducibility [2] [6].
Data Analysis: Convert reflectance data to absorption spectra using the Kubelka-Munk function: F(R) = (1-R)²/2R, where R represents the reflectance. Determine the optical band gap by plotting [F(R)hν]² versus energy (hν) and extrapolating the linear portion of the curve to the baseline. This compound monohydrate typically exhibits a wide band gap of approximately 5.3 eV, indicating its insulating properties [2].
Electronic Transitions: Interpret the absorption spectrum in terms of electronic transitions. The observed absorption edge primarily corresponds to electronic transitions within the carboxylate groups, as the adipate ligand does not contain extended conjugation systems that would give rise to lower energy transitions [2] [6].
Thermal analysis provides crucial information about stability, decomposition pathways, and hydration characteristics:
Thermogravimetric Analysis (TGA): Weigh 5-10 mg of sample in an alumina crucible. Heat from room temperature to 600°C at a constant rate of 10°C/min under nitrogen or air atmosphere with a flow rate of 50 mL/min. Record mass loss as a function of temperature [2].
Differential Scanning Calorimetry (DSC): Subject 3-5 mg of sample to the same thermal program as TGA in hermetically sealed aluminum pans. Measure heat flow relative to an empty reference pan to identify endothermic and exothermic events [2].
Data Interpretation: Identify the dehydration step around 100-120°C corresponding to loss of water of crystallization. The anhydrous compound remains stable until approximately 250-300°C, where decomposition begins through decarboxylation processes. The final residue at 500°C is primarily calcium carbonate, which may further decompose to calcium oxide above 600°C [2].
The following workflow diagram illustrates the comprehensive characterization approach for this compound monohydrate:
This compound Monohydrate Characterization Workflow
Solid-state NMR provides atomic-level insights into the local structure, dynamics, and chemical environments in this compound monohydrate:
Sample Preparation: Pack finely powdered sample into a zirconia MAS rotor (4 mm outer diameter). Ensure uniform packing to avoid spinning sidebands and ensure stable magic-angle spinning. For sensitivity enhancement, consider using rotors equipped with sapphire inserts for better thermal conductivity [7].
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS): Set magic angle spinning rate to 10-14 kHz to resolve carboxyl and aliphatic carbon environments. Use a contact time of 2-5 ms for optimal polarization transfer from ¹H to ¹³C nuclei. Employ high-power proton decoupling (TPPM or SPINAL-64) during acquisition to eliminate ¹H-¹³C dipolar couplings. Set recycling delay to 3-5 seconds to account for ¹H relaxation. The adipate chain typically displays distinct resonances: carboxyl carbons at 180-185 ppm and methylene carbons at 20-35 ppm, with fine structure revealing crystallographic inequivalence [7].
⁴³Ca NMR Experiments: Despite the challenges of low natural abundance (0.14%) and low gyromagnetic ratio, ⁴³Ca NMR can provide direct information about calcium coordination environment. Use high magnetic fields (≥18.8 T) and large sample volumes to enhance sensitivity. Employ echo experiments with proton decoupling to improve signal detection. The chemical shift and quadrupolar parameters reflect the seven-coordinate pentagonal bipyramidal geometry around calcium ions [7].
2D Heteronuclear Correlation Experiments: Perform ¹H-¹³C HETCOR experiments to probe spatial proximities between proton and carbon nuclei. Set contact times of 0.1-0.5 ms for short-range correlations and 1-2 ms for longer-range contacts. These experiments are particularly valuable for identifying hydrogen bonding interactions involving water molecules and carboxylate groups [7].
Single-crystal X-ray diffraction remains the definitive technique for determining the precise atomic arrangement in this compound monohydrate:
Crystal Selection: Mount a well-formed single crystal (approximate dimensions 0.2×0.2×0.1 mm³) on a micromount loop using paratone oil. Center the crystal on the diffractometer and cool to 100-150 K using a cryostream cooler to reduce thermal motion and improve data quality [1].
Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) with a modern CCD-based diffractometer. Collect a complete hemisphere of data with 0.5° frame width and exposure time of 5-30 seconds per frame depending on crystal quality and radiation source. Ensure completeness of data >95% and redundancy >4 for accurate intensity measurement [1].
Structure Solution and Refinement: Solve the structure using direct methods or charge flipping. Refine the model using full-matrix least-squares techniques with anisotropic displacement parameters for all non-hydrogen atoms. Locate hydrogen atoms of water molecules from difference Fourier maps and constrain C-H hydrogen atoms geometrically. Final refinement typically converges to R₁ ≈ 0.04 for observed data and wR₂ ≈ 0.06 for all data [1].
Structural Analysis: Analyze the coordination environment around calcium ions, identifying bond lengths and angles. The calcium center typically exhibits seven coordination with Ca-O bond distances ranging from 2.35 to 2.55 Å. Examine the hydrogen bonding network involving water molecules and carboxylate oxygen atoms, which contributes significantly to the stabilization of the crystal packing [1].
Table 3: Crystallographic Data for this compound Monohydrate
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Triclinic | Basic crystal classification |
| Space Group | P-1 (No. 2) | Symmetry operations |
| a, b, c | 5.8990(3), 6.7985(5), 10.8212(6) Å | Unit cell dimensions |
| α, β, γ | 78.999(5), 81.831(5), 82.971(5)° | Unit cell angles |
| Volume | 419.65(8) ų | Unit cell volume |
| Z | 2 | Formula units per cell |
| Calculated Density | 1.600 Mg/m³ | Crystal density |
| Coordination Geometry | Pentagonal bipyramid | Calcium coordination |
| R-factor | 0.040 | Agreement factor for observed data |
Integrating multidisciplinary characterization data enables researchers to develop a comprehensive understanding of this compound monohydrate's structural and physicochemical properties. The triclinic crystal structure determined by single-crystal X-ray diffraction provides the fundamental framework for interpreting spectroscopic data [1]. The extended polymeric structure consisting of calcium centers bridged by adipate ligands forms layers parallel to the (001) plane, with hydrophobic hydrocarbon chains sandwiched between polar layers containing calcium ions, carboxylate groups, and water molecules [1].
The coordination diversity exhibited by the two carboxylate groups in the adipate ligand—where one carboxylate forms a four-membered chelate ring with one calcium ion while bridging to two others, and the other carboxylate links to two calcium ions through unidentate bonds—manifests in the vibrational spectra through distinct carboxylate stretching frequencies [1]. The Δν value (separation between asymmetric and symmetric carboxylate stretching) typically falls in the range of 130-150 cm⁻¹, consistent with bridging bidentate coordination modes [2]. The presence of water molecules in the coordination sphere is confirmed by both O-H stretching and bending vibrations in FTIR spectra and by well-defined electron density in the crystal structure [2] [1].
The thermal stability profile established by TGA shows dehydration around 100-120°C, consistent with the loss of coordinated water molecules observed in the crystal structure [2]. The subsequent stability of the anhydrous compound up to approximately 250°C reflects the robustness of the calcium-carboxylate coordination bonds. The final decomposition to calcium carbonate above 500°C corresponds to the decarboxylation of the adipate ligand [2].
The wide optical band gap of 5.3 eV determined by UV-Vis DRS is consistent with the electronic structure of the compound, where the adipate ligand lacks extensive conjugation and the calcium ions have a closed-shell electron configuration [2]. This insulating property, combined with the dielectric behavior observed in electrical measurements, suggests potential applications in specialized electronic or optoelectronic devices [2].
The comprehensive spectroscopic characterization protocols outlined in these application notes provide researchers with robust methodologies for investigating this compound monohydrate. The integrated approach combining structural, vibrational, optical, and thermal techniques enables complete understanding of this complex coordination compound. The single gel diffusion technique produces high-quality single crystals suitable for definitive structural analysis, while solution methods yield polycrystalline material appropriate for bulk characterization [2] [1] [3].
The structural insights gained from these characterization methods reveal a fascinating coordination polymer with diverse carboxylate binding modes and a well-defined hydration sphere. The layered architecture with alternating polar and non-polar regions suggests potential for selective inclusion of guest molecules, which could be exploited in separation technologies or drug delivery systems [1]. The temperature-dependent spectral studies provide valuable information about the stability and decomposition pathways, essential for processing and applications [2].
These application notes establish standardized protocols that ensure reproducibility and reliability in characterizing this compound monohydrate. The detailed methodologies for FTIR, Raman, UV-Vis DRS, thermal analysis, solid-state NMR, and X-ray diffraction create a foundation for future investigations of related metal-organic compounds. Researchers can adapt these protocols to study structural analogs with different dicarboxylate ligands or alternative metal centers, facilitating comparative studies and materials development.
The table below summarizes specific issues and solutions based on experimental research.
| Problem | Possible Cause | Suggested Solution | Key Experimental Parameters |
|---|---|---|---|
| Poor Crystal Morphology or Habit | Incorrect supersaturation level during growth [1] | For well-defined habits, use lower supersaturation (σ < 0.02). Purify adipic acid precursor to 99.9% to minimize impurity effects [1]. | Supersaturation (σ): (C-Cs)/Cs where C=actual concentration, Cs=solubility [1] |
| Low Product Yield | Saturation not achieved; incorrect reactant concentration | Ensure reagent purity ≥ 98.5% [2] [3]. Use a gel diffusion technique to control supersaturation and nucleation sites [2]. | Solubility of adipic acid in water: ~1.95 g/100 g water at 20°C [1] |
| Formation of Undesired Phases | Non-stoichiometric Ca²⁺ to adipate ratio; incorrect water content | Use stoichiometric hydrothermal synthesis. For gel growth, ensure correct chemical formula of Ca(C₆H₈O₄)·H₂O [2]. | Thermal stability of crystal is up to 103°C; dehydration occurs beyond this point [2]. |
| Lack of Crystallization | Impurities inhibiting nucleation; insufficient driving force | Purify starting materials (e.g., by chromatography for adipic acid) [1]. Systematically increase supersaturation within the range of 0.005 to 0.10 [1]. | Supersaturation range: σ = 0.005 to 0.10 [1] |
Here are detailed methodologies for growing calcium adipate crystals, synthesized from the research.
This method is suitable for growing high-quality single crystals for structural and spectroscopic analysis.
This method is used for synthesizing novel metal-organic framework structures, like GWMOF-7 and GWMOF-8.
For a clear overview, the following diagram outlines the key stages and decision points in a crystal growth and characterization experiment.
The key characterization techniques used to confirm the successful formation of this compound monohydrate crystals are:
For your experimental records, here is a summary of critical quantitative data.
| Parameter | Value / Specification | Context / Reference |
|---|---|---|
| Adipic Acid Purity | ≥ 99.9% (Purified by chromatography) | For reproducible crystal morphology [1] |
| This compound Formula | Ca(C₆H₈O₄)·H₂O | Chemical formula of the monohydrate crystal [2] |
| Crystal System | Triclinic | Space group: P-1(2) [2] |
| Thermal Stability | Up to 103 °C | Dehydration occurs beyond this point [2] |
| Optical Band Gap | 5.3 eV | For this compound monohydrate single crystals [2] |
It's important to note that the available scientific literature focuses more on successful synthesis and characterization rather than detailed troubleshooting of failed experiments. The guidance provided is based on inferences from these experimental reports. For issues not covered here, consulting with experts in crystallography or solid-state chemistry may be necessary.
Here are the established methods for producing calcium adipate, with detailed protocols to ensure reproducible results.
Neutralization Reaction (Standard Method) This is the most common and direct synthesis pathway [1].
C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂O [1].Single Gel Diffusion Technique (For High-Quality Single Crystals) This method is specialized for growing large, well-formed single crystals for detailed structural analysis [1].
The following diagram illustrates the decision-making process for selecting and optimizing a synthesis method.
A critical step in improving crystal quality is understanding what defines it. The following table summarizes the key parameters, their significance, and optimization strategies based on the search results.
| Quality Parameter | Definition & Significance | Optimization Strategy |
|---|---|---|
| Crystal Structure & Purity [2] | The long-range, repeating atomic arrangement. Determines the material's physicochemical properties. | Slow crystallization (e.g., gel diffusion) [1]. Purify starting materials to >99.9% to prevent defects [3]. |
| Morphology & Habit [3] | The external shape of the crystal (e.g., needle, plate). Affects filtration, flow, and dissolution. | Control supersaturation: Low supersaturation (σ < 0.02) yields well-defined habits [3]. Use programmed cooling to control nucleation and growth [1]. |
| Particle Size Distribution | The range and consistency of crystal sizes. Critical for batch-to-batch reproducibility. | Use seeding with pre-existing crystals to control nucleation [1]. Optimize stirring rate for uniform mixing [1]. |
| Thermal Stability | The temperature at which the crystal loses water or decomposes. Indicates structural integrity. | Characterize via Thermogravimetric Analysis (TGA). Ensure complete dehydration studies are conducted [4]. |
Problem: Low Product Yield
Problem: Poorly Defined or Small Crystals
Problem: Unidentified Impurity Phases
Problem: Crystal Morphology Differs from Expected
To effectively troubleshoot, you must be able to characterize your product. Key techniques include:
I hope this technical guide provides a solid foundation for your research on this compound crystallization.
The following table summarizes the key thermal stability information available from the search results.
| Compound | Reported Thermal Stability / Decomposition | Key Analysis Method | Context & Notes |
|---|---|---|---|
| Calcium Adipate Monohydrate (Ca(C₆H₈O₄)·H₂O) | Stable up to 103 °C; degradation occurs in multiple steps between 103 °C and 505 °C [1]. | Thermogravimetric Analysis (TGA) | Single crystals were grown using a single gel diffusion technique [1]. |
| Calcium-Adipate Frameworks (GWMOF-7 & GWMOF-8) | Undergo a solid-state transformation upon heating [2]. | TGA, Single-crystal/Powder XRD | Transformation leads to a denser 3D framework structure [2]. |
| Adipic Acid (a potential degradation product) | LC₅₀ for fish (Pimephales promelas) is 97 mg/L [3]. | Toxicity Bioassay | Identified as a toxic degradation product of certain biodegradable plastics (e.g., PBAT) [3]. |
Based on the research, here are detailed methodologies for key experiments used to study this compound and its thermal behavior.
This protocol is for growing high-quality single crystals suitable for definitive structural analysis.
This workflow details how to correlate thermal events with structural changes, which is crucial for troubleshooting degradation issues.
Q1: My this compound sample changes color upon heating. What does this indicate? While not explicitly mentioned in the sources, a color change often suggests oxidation or the formation of carbonized products due to thermal decomposition. It is recommended to perform TGA to determine the onset temperature of this event and use elemental analysis to confirm carbonization.
Q2: What are the expected degradation products of this compound? The research confirms that dehydration is the first step. Further heating leads to the breakdown of the adipate anion. One study identifies adipic acid as a key organic product from the degradation of polymers containing adipate units (like PBAT) [3]. The final residue at high temperatures (e.g., >505 °C) is expected to be calcium oxide (CaO) [1].
Q3: How does the presence of water affect the thermal degradation process? The crystal structure of this compound monohydrate includes coordinated water molecules [1] [2]. The loss of this water is the initial degradation step, which can alter the crystal structure and potentially initiate further decomposition. The thermal stability is therefore intrinsically linked to its hydrated state.
Here is a detailed methodology for growing calcium adipate monohydrate single crystals, as cited in recent research.
| Step | Description | Key Details & Parameters |
|---|---|---|
| 1. Gel Preparation | Use silica gel as the growth medium [1]. | The gel acts as a diffusion matrix to control the reaction rate between the ions. |
| 2. Gel Diffusion Technique | Employ the single gel diffusion technique for crystal growth [1]. | This method allows for the slow and controlled diffusion necessary for high-quality single crystals. |
| 3. System Characterization | Confirm the resulting crystal's structure and properties. | The grown crystal is This compound monohydrate, with the chemical formula Ca(C₆H₈O₄)·H₂O. It belongs to the triclinic crystal system with space group P-1(2) [1]. |
This established protocol should serve as the baseline for your experiments. The following troubleshooting guide addresses common deviations from this expected outcome.
This table addresses specific issues you might encounter during your experiments, along with their probable causes and solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| No Crystal Formation | Low concentration of reacting ions; incorrect gel pH; overly rapid diffusion. | Increase the concentration of calcium and adipate ion sources; ensure gel pH is optimized to facilitate the reaction (exact pH should be determined experimentally). |
| Poor Crystal Quality/Size | Diffusion or reaction is too fast; impurities present; unstable temperature. | Use a purer grade of reagents; ensure a slower diffusion rate by using a denser gel or lower reactant concentrations; maintain a stable temperature environment. |
| Amorphous Precipitate | Supersaturation is too high, leading to rapid, uncontrolled precipitation [2]. | Dilute the reactant solutions to lower the degree of supersaturation; use a gel medium to better control the diffusion and nucleation process [2]. |
| Incorrect Crystal Phase | The chemical formula or hydration state of the crystal does not match expectations. | Use characterization techniques to verify the product. The crystal should be characterized as Ca(C₆H₈O₄)·H₂O and is thermally stable up to 103 °C [1]. |
| Multiple Nucleation Sites | Localized areas of high supersaturation within the gel. | Ensure a homogeneous gel structure; use U-tubes or other apparatus designed for single diffusion to create a cleaner concentration gradient [2]. |
Q1: What characterization methods are essential for confirming the grown crystals? A1: To properly identify and characterize this compound monohydrate crystals, you should use:
Q2: How can I improve the optical quality of my crystals for property testing? A2: The key is to control the nucleation rate. If you are getting many small crystals, try:
Q3: My crystal's thermal stability differs from the literature. What could be wrong? A3: The documented thermal stability of this compound monohydrate is up to 103 °C [1]. If your results differ, it could indicate:
To help visualize the entire process from setup to verification, the following diagram outlines the key stages and characterization methods.
The primary method for synthesizing this compound is through a neutralization reaction between adipic acid and a calcium source [1].
C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂OTo maximize your synthesis yield, you should carefully control the following process parameters. The table below summarizes the key factors and their optimal ranges based on general industrial synthesis principles [1].
| Parameter | Optimal Range | Impact on Yield and Product Quality |
|---|---|---|
| Temperature | 35°C - 45°C | Controls reaction rate and crystal morphology. Higher temperatures may cause rapid precipitation of smaller crystals [1]. |
| pH Level | 6.5 - 7.5 | Ensures complete neutralization; prevents formation of unwanted side products [1]. |
| Stirring Rate | 200 - 400 rpm | Ensures proper mixing and uniform crystal formation [1]. |
| Reaction Time | 1.5 - 3 hours | Allows for complete conversion and adequate crystal growth [1]. |
| Reactant Concentration | 0.1 - 0.5 M | Affects nucleation density and overall yield [1]. |
The following diagram illustrates the logical workflow for optimizing this compound synthesis yield, focusing on the control and adjustment of these key parameters.
The search results lack the detailed experimental data and common failure points needed for a full troubleshooting guide. To build a more comprehensive knowledge base, I suggest you:
The table below summarizes key characteristics of calcium adipate crystals identified in the research, which are fundamental to understanding their crystallization behavior [1].
| Property | Description |
|---|---|
| Chemical Formula | Ca(C₆H₈O₄)·H₂O |
| Crystal System | Triclinic |
| Space Group | P-1(2) |
| Thermal Stability | Stable up to 103 °C |
| Common Growth Method | Single gel diffusion technique |
Based on general crystallization principles and the specific data available, here are key factors you can investigate to control crystal size:
To help visualize the relationship between these factors and the final crystal outcome, the following diagram outlines a general experimental workflow.
Here are solutions to common challenges in calcium adipate characterization:
| Question | Issue & Symptoms | Possible Causes | Recommended Solution |
|---|---|---|---|
| How can I confirm the successful synthesis of a calcium-adipate framework? | The resulting compound's properties do not match expected values. | Incomplete reaction, incorrect reactant ratios, or the formation of an undesired crystalline phase. | Use a combination of Powder X-ray Diffraction (PXRD) to confirm the crystal structure and FTIR spectroscopy to identify the functional groups of the adipate ligand within the framework [1] [2]. |
| My sample's thermal stability is lower than expected. What could be wrong? | Thermogravimetric Analysis (TGA) shows premature weight loss or decomposition. | The presence of unreacted starting materials, solvent molecules trapped in the framework, or a non-optimal coordination geometry between calcium and adipate ions. | Ensure proper washing and drying of the synthesized product. Use single-crystal X-ray diffraction to determine the precise coordination structure, as some hydrated frameworks (e.g., Ca(C6H8O4)·H2O) are stable only up to about 103°C [3]. |
| How do I control the morphology and crystal size of the final product? | Obtaining a powder instead of single crystals, or inconsistent crystal sizes. | Rapid precipitation, incorrect pH, or unsuitable ion concentration. | Employ controlled synthesis techniques like the single gel diffusion method using silica gel, which slows down the reaction to promote the growth of larger, more defined single crystals suitable for detailed structural analysis [3]. |
| What should I do if my spectral data (FTIR/Raman) is noisy or has unexpected peaks? | FTIR or Raman spectra show broad peaks or peaks that do not correspond to known adipate vibrations. | Sample contamination, fluorescence, or interference from water. | Ensure the sample is pure and perfectly dry. For Raman spectroscopy, compare results acquired at different temperatures, as this can help resolve and identify phase-changing behaviors and their corresponding spectral signatures [3]. |
The table below outlines standard methodologies for key characterization experiments, synthesized from recent studies.
| Experiment | Key Details | Protocol Summary |
|---|---|---|
| Single Crystal Growth | Gel Diffusion Technique | Grow this compound monohydrate single crystals using a single gel diffusion technique with silica gel as the growth medium to control nucleation and crystal size [3]. |
| Thermal Stability Analysis | Thermogravimetric Analysis (TGA) | Analyze the thermal stability and decomposition profile. The suggested chemical formula can be confirmed by correlating weight loss with the decomposition of specific components (e.g., water molecules). Some frameworks are stable up to 103°C [3]. |
| Structural Confirmation | Powder X-ray Diffraction (PXRD) | Characterize the crystalline structure and phase purity of the synthesized powder. Compare the diffraction pattern to known standards to confirm the formation of a calcium-adipate framework [1] [2]. |
| Functional Group Analysis | FTIR & Micro-Raman Spectroscopy | Identify all functional groups present in the compound. Perform spectroscopy at different temperatures to observe changes associated with phase transitions [3]. |
| Optical Property Assessment | Diffuse Reflectance Measurement | Use diffuse reflectance data to calculate the optical band gap of the material. For example, this compound monohydrate has been reported to have an optical band gap of 5.3 eV [3]. |
The following diagram maps out the logical workflow for synthesizing and characterizing this compound, integrating the protocols mentioned above.
This compound Synthesis & Characterization Workflow
For experimental design and baseline comparison, the following data on Calcium Adipate's properties and synthesis methods are summarized.
Table 1: Key Properties of this compound Monohydrate
| Property | Value / Description | Measurement Technique | Relevance to Phase Management |
|---|---|---|---|
| Crystal System | Triclinic | Powder X-ray Diffraction (XRD) | Influences anisotropy in thermal expansion and phase transition behavior [1]. |
| Space Group | P-1(2) | Powder X-ray Diffraction (XRD) | Defines the crystal's symmetry and packing [1]. |
| Thermal Stability | Up to 103 °C | Thermogravimetric Analysis (TGA) | Critical operating limit; defines the temperature window for phase transition studies before decomposition [1]. |
| Optical Band Gap | 5.3 eV | Diffuse Reflectance Measurement | Suggests material is an insulator; may be relevant for specific applications [1]. |
Table 2: Synthesis Methods for this compound
| Method | Key Steps & Parameters | Advantages | Considerations |
|---|---|---|---|
| Neutralization Reaction [2] | React adipic acid with calcium hydroxide in aqueous solution. Molar ratio 1:1, room temperature, constant stirring. | Simple, straightforward, high-yield (>95%). | Control pH (6.5-7.5) for complete neutralization. |
| Single Gel Diffusion [1] | Grow single crystals using silica gel. Adipic acid in gel, calcium solution diffuses from top. | Produces high-quality single crystals for structural studies. | Slow process; requires optimization of gel density and aging time [1]. |
| Alternative Calcium Sources [2] | Use CaCO₃ or CaO with adipic acid. Requires elevated temperatures. | More economical for industrial-scale production. | Reaction with CaCO₃ releases CO₂; reaction with CaO is highly exothermic (requires careful temperature control). |
Here are solutions to frequently encountered issues during synthesis and analysis, derived from general experimental principles and the specific data available.
Challenge: Inconsistent or Poor Crystal Quality
Challenge: Low Product Yield or Incomplete Reaction
Challenge: Uncertainty in Phase Transition Identification
The diagram below outlines a logical workflow for synthesizing and characterizing this compound, integrating the methods and troubleshooting points above.
This structured approach and referenced data provide a solid foundation for your experiments. The scientific community would greatly benefit from a dedicated resource that compiles empirical troubleshooting knowledge in this area.
The key quantitative data found in the search results is summarized in the table below.
| Material | Thermal Stability / Decomposition Onset | Experimental Conditions | Citation |
|---|---|---|---|
| This compound Monohydrate Single Crystal | Up to 103 °C | Thermogravimetric analysis (TGA); further degradation observed above this point [1]. | |
| Calcium-Adipate Frameworks (GWMOF-7, GWMOF-8) | Undergo solid-state transformation upon heating | Thermogravimetric analysis (TGA); specific temperature not stated [2] [3] [4]. |
What does the thermal stability of 103°C represent? This temperature indicates the point at which This compound monohydrate begins to lose its water of crystallization [1]. The decomposition of the organic adipate component occurs at higher temperatures, which were not specified in the available studies.
What happens to this compound upon further heating? Research indicates that this compound frameworks can undergo a solid-state transformation into a denser structure when heated [2] [3]. The exact temperature and products of full decomposition into calcium oxide and carbon oxides are not detailed in the searched literature.
| Issue | Possible Cause | Suggested Solution |
|---|
| Unclear decomposition pathway | Lack of published kinetic data or full TGA curves for this compound in searched literature. | • Perform your own Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). • Use evolved gas analysis (EGA) with Fourier-Transform Infrared (FTIR) spectroscopy to identify gaseous decomposition products. | | Irreproducible results between studies | Different material forms (e.g., single crystal vs. metal-organic framework vs. powder) have different physicochemical properties [1] [2]. | Clearly document the physical form and synthesis method of your this compound sample. Note that single crystals, frameworks, and precipitated powders may degrade differently. |
For a thorough investigation, you can follow this general experimental workflow to characterize the decomposition of this compound:
The table below summarizes the key characteristics of calcium adipate and calcium succinate based on crystal structure and thermal analysis studies.
| Property | This compound Monohydrate | Calcium Succinate Monohydrate |
|---|---|---|
| Chemical Formula | Ca(C6H8O4)·H2O [1] [2] | Ca(C4H4O4)·H2O [3] |
| Crystal System | Triclinic [1] [2] | Monoclinic [3] |
| Space Group | P-1 (or PĀ1) [1] [2] | C2/c [3] |
| Coordination Geometry | Pentagonal Bipyramid (7 oxygen atoms) [2] | Pentagonal Bipyramid (7 oxygen atoms) [3] |
| Polymeric Structure | Highly polymeric, layer-type structure [2] | Highly polymeric [3] |
| Thermal Stability | Stable up to 103 °C [1] | Information not available in search results |
| Reported Solubility | Solubility in aqueous systems has been experimentally investigated and modeled [4] | Information not available in search results |
Here are the methodologies from key studies that determined the properties listed above.
Crystal Structure Determination
Thermal Degradation Analysis
Solubility Measurement & Modeling
For your audience of drug development professionals, it is crucial to distinguish between the calcium salts and their organic acid components, as the biological data largely pertains to the latter.
Adipate and Succinate as Metabolites: Both adipic and succinic acids are natural metabolites. The calcium salts are often studied in the context of biomineralization, as they can form composites with calcium phosphates, which are relevant to bone health [5].
Succinate as a Signaling Molecule (Not the Calcium Salt): The search results extensively cover the role of succinate (the anion) as a potent signaling molecule in inflammation and other processes [6].
This signaling pathway is illustrated below. Note that this diagram represents the activity of succinate itself, and the behavior of calcium succinate in a biological system would be more complex, as it introduces both succinate and calcium ions.
The existing data provides a solid foundation in materials science, but to evaluate these compounds for drug development, you may need to investigate the following areas not fully covered in the search results:
The table below summarizes the key thermal stability data found in the search results.
| Calcium Compound | Reported Thermal Stability / Decomposition Temperature | Experimental Conditions & Notes |
|---|---|---|
| Calcium Adipate Monohydrate (Ca(C6H8O4)·H2O) | Thermally stable up to 103 °C [1]. | Single crystals grown by gel diffusion technique; stability determined by TGA [1]. |
| Calcium Apatites (General Class) | Stability highly dependent on stoichiometry and anions [2] [3]. | |
| ∟ Hydroxyapatite (HAp) | Dehydroxylation begins around 800-900 °C in air; melts at a lower temperature than FAp [2] [3]. | Stability is lowered by substitutions of calcium and phosphate [2]. |
| ∟ Fluorapatite (FAp) | Highest stability in the apatite group; melts at ~1644 °C [3]. | The fluoride anion in the crystal structure ensures high-temperature stability [2] [3]. |
| ∟ Chlorapatite (ClAp) | Intermediate thermal stability between FAp and HAp [2]. | Chloride anions are the last to leave the crystal structure upon heating [2]. |
| Calcium Palmate (Ca-Carboxylate from PFAD) | 14% weight loss at 393 °C [4]. | Synthesized from palm fatty acid distillate; data from TGA [4]. |
The following diagram illustrates the general workflow for characterizing the thermal stability of these materials, as described in the research literature.
The data indicates that "this compound" and "calcium apatites" serve entirely different applications due to their vastly different thermal stability profiles.
| Material | Dielectric Constant | Dielectric Loss | AC Conductivity (S/m) | Measurement Conditions | Source |
|---|---|---|---|---|---|
| Calcium Adipate Monohydrate | Decreases with frequency | Decreases with frequency | ~10⁻⁶ to 10⁻⁵ | Room temperature (30°C), 1 Hz - 1 MHz [1] | Single-crystal study [1] |
| Polypropylene | 2.2 | 0.0002 - 0.00031 | - | 100 MHz - 3 GHz [2] | Material database [2] |
| Teflon (PTFE) | 2.0 - 2.1 | 0.00028 | - | 3 GHz [2] | Material database [2] |
| FR-4 (Epoxy glass) | 4.2 - 4.9 | 0.008 | - | 100 MHz - 3 GHz [2] | Material database [2] |
| Alumina (99.5%) | 9.6 | 0.0002 | - | 100 MHz [2] | Material database [2] |
| Water (distilled) | 76.7 | 0.04 - 0.157 | - | 1 MHz - 3 GHz [2] | Material database [2] |
The data for this compound monohydrate was obtained from a study on high-purity single crystals. Here is the detailed methodology [1]:
C is the capacitance, d is the thickness of the crystal, ε₀ is the permittivity of free space, and A is the area of the electrode [1].The following diagram illustrates the experimental workflow for characterizing the dielectric properties of this compound crystals:
The table below summarizes two distinct approaches to synthesizing calcium adipate, along with key characteristics of the resulting material.
| Synthesis Method | Key Experimental Parameters | Resulting Material & Key Properties | References |
|---|
| Hydrothermal/Solvothermal Synthesis | • Reactants: Adipic acid with calcium salts. • Conditions: Hydrothermal (heated in water under pressure). • Templating agents like 4,4'-bipyridine or 1,2-bis(4-pyridyl)ethylene used to create Metal-Organic Frameworks (MOFs). | • Forms crystalline framework structures (e.g., GWMOF-7, GWMOF-8). • Undergoes solid-state transformation into a denser 3D framework upon heating. • Crystal System: Triclinic (for monohydrate crystals). | [1] [2] [3] | | Gel Diffusion Technique | • Medium: Silica gel. • Process: One reactant (e.g., adipic acid) is embedded in the gel, while another (e.g., calcium solution) diffuses slowly into it. | • Grows high-quality single crystals of this compound monohydrate. • Thermal Stability: Stable up to 103°C, then decomposes in subsequent steps. • Optical Band Gap: 5.3 eV. | [3] [4] |
For researchers looking to replicate these methods, here is a more detailed breakdown of the protocols.
This method, as described for GWMOF-7 and GWMOF-8, involves the following steps [1] [2]:
This technique is used to grow high-purity single crystals ideal for structural and property analysis [3]:
The following diagram illustrates the two primary synthesis pathways and their outcomes, which may help in selecting an appropriate method for your research goals.
Based on the search results, here are some suggestions for your continued work:
The table below summarizes the key vibrational bands for this compound monohydrate single crystals as identified in research studies.
| Spectroscopy Method | Key Wavenumbers (cm⁻¹) | Proposed Assignments |
|---|---|---|
| FTIR [1] | Information from single-crystal study. Bands are influenced by the coordination to calcium and the presence of water. | |
| Raman [1] | Information from single-crystal study. Spectra were reported at different phase-changing temperatures. | |
| FTIR & Raman [1] | ~$\mathbf{1400}$ & ~$\mathbf{1600}$ | Asymmetric & symmetric stretching vibrations of the carboxylate ($\ce{COO-}$) groups. |
For precise verification, comparing the full spectrum from your experimental data against the original source is essential. The study notes that all functional groups in the compound were identified using these techniques [1].
The following workflow outlines the key steps for the synthesis and spectroscopic characterization of high-purity this compound single crystals.
Key Experimental Details [1]:
P-1(2).
The performance of CaCO₃ composites is significantly influenced by factors like surface modification, particle size, and the polymer matrix composition.
Table 1: Effect of Surface Modification on PBAT/CaCO₃ Composite Properties
| Property | Unmodified CaCO₃ | Titanate-Modified CaCO₃ (1% TC-2) | PEG-Modified CaCO₃ (Optimal amount) | Source |
|---|---|---|---|---|
| Tensile Strength | Decreased by >30% | Increased to 20.55 MPa | Improved with optimal PEG loading [1] | [1] |
| Crystallization Temperature | – | Increased from 97.51°C to 99.67°C | – | [1] |
| Crystallinity | – | Increased from 7.09% to 14.83% | – | [1] |
| Thermal Stability | – | Decomposition temp. increased from 533.9°C to 566.1°C | – | [1] |
| Hydrophobicity | – | Water contact angle increased from 85.7° to 94.6° | – | [1] |
| Water Absorption | – | Decreased from 13% to 1% | – | [1] |
| Complex Viscosity | – | – | Decreased due to lubricating effect [2] | [2] |
Table 2: Influence of Polymer Matrix and CaCO₃ Particle Size
| Factor | Key Finding | Effect on Composite Performance | Source |
|---|---|---|---|
| Polymer Matrix (PLA/PBAT Ratio) | Nano-CaCO₃ prevented PLA crystallization in PLA-rich matrices (90/10, 70/30) but not in PBAT-rich matrix (30/70). | Mechanical property enhancement was several times greater in PBAT-rich (PLA30) composites [3]. | [3] |
| Particle Size | Smaller CaCO₃ particles (e.g., 5 μm) generally led to better mechanical properties (tensile strength, elongation at break) in PBAT films [2]. | Improved performance, though smaller particles can be harder to disperse without optimal surface modifier [2]. | [2] |
Here are detailed methodologies for preparing and testing CaCO₃ composites, as cited in the research:
The following diagram illustrates how surface modifiers improve the interface between calcium carbonate and the polymer matrix, which is crucial for enhancing composite performance.
The table below summarizes the key crystallographic data for calcium adipate monohydrate (Ca(C₆H₈O₄)·H₂O), as determined by single-crystal X-ray diffraction [1] [2].
| Parameter | Value / Description |
|---|---|
| Crystal System | Triclinic [1] [2] |
| Space Group | P 1 (No. 2) [1] [2] |
| Unit Cell Parameters | |
| - a | 5.8990(3) Å [1] [2] |
| - b | 6.7985(5) Å [1] [2] |
| - c | 10.8212(6) Å [1] [2] |
| - α | 78.999(5)° [1] [2] |
| - β | 81.831(5)° [1] [2] |
| - γ | 82.971(5)° [1] [2] |
| Unit Cell Volume | 419.65(8) ų [1] [2] |
| Z (Formula units per cell) | 2 [1] [2] |
| Calculated Density | 1.600 Mg m⁻³ [1] [2] |
| Calcium Coordination | 7 oxygen atoms [1] [2] |
| Coordination Polyhedron | Pentagonal bipyramid [1] [2] |
| Overall Structure | Highly polymeric layer-type structure parallel to (001) [1] [2] |
The crystal structure was validated using a standard single-crystal X-ray diffraction workflow, with key methodological details below [1].
| Experimental Step | Details from Literature |
|---|---|
| Technique | Single-crystal X-ray diffraction [1] |
| Data Collection | Collected 1283 reflections with I ≥ 3σ(I) [1] |
| Structure Solution | Not explicitly stated, but standard direct methods are typical |
| Structure Refinement | Full-matrix least-squares techniques [1] |
| Refinement Quality (R-values) | R = 0.040, R_w = 0.058 [1] |
A high-quality crystal was mounted on a diffractometer. The diffraction experiment measured the intensity and angle of X-rays scattered by the crystal to determine the unit cell parameters and collect a dataset of reflection intensities. The structure was then solved to determine initial atomic positions, and refined to minimize the difference between observed and calculated data, resulting in precise atomic coordinates and the low R-values that indicate an accurate model [1].
The following diagram illustrates the key structural features and relationships in this compound monohydrate, based on the crystallographic data.
The structure features hydrocarbon chains sandwiched between polar layers composed of calcium ions, carboxylate groups, and water molecules [1] [2]. The two carboxylate groups in the adipate ion exhibit different coordination modes: one binds to three different calcium ions, while the other links to only two [1].
The search results confirm the well-established structure of this compound monohydrate but lack performance comparisons with other materials. To build a comprehensive guide, you could:
The table below summarizes the key thermal properties of calcium adipate and its related frameworks as reported in the searched literature.
| Material Name | Composition / Formula | Key Thermal Findings | Experimental Method | Citation |
|---|---|---|---|---|
| This compound Frameworks | [Ca(C6H8O4)(H2O)2]•(Template) | Structures undergo a solid-state transformation into a denser 3D framework. | Thermogravimetric Analysis (TGA) | [1] [2] |
| This compound Monohydrate | Ca(C6H8O4)·H2O | Thermal stability up to 103 °C; the suggested chemical formula was supported by TGA. | Thermogravimetric Analysis (TGA) | [3] |
To help you understand the context of the data, here are the experimental methodologies used in the key studies.
The following diagram outlines a general experimental workflow for the synthesis and thermal analysis of this compound, based on the methodologies from the cited research.
A direct comparison of thermal analysis reproducibility for this compound is not available in the search results.
Given the lack of direct reproducibility data, here are some practical steps you can take: